5-(p-Tolyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOHWCFDJDKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659458 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31408-17-0 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Strategic Synthesis of 5-(p-Tolyl)pyrimidin-2-amine via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 5-(p-Tolyl)pyrimidin-2-amine from 5-bromopyrimidin-2-amine, a reaction of significant interest in medicinal chemistry. The core of this transformation is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning methodology celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also a deep dive into the reaction mechanism, the causality behind experimental choices, and strategies for optimization. We will dissect the catalytic cycle, elucidate the critical role of each reagent, provide a validated step-by-step protocol, and discuss troubleshooting of common side reactions. The ultimate goal is to equip the reader with the expertise to successfully and efficiently synthesize this and related 5-arylpyrimidin-2-amine scaffolds, which are privileged structures in modern drug discovery.[3][4][5]
Introduction: The Power of Palladium in Pharmaceutical Synthesis
The construction of carbon-carbon bonds is the foundational art of organic synthesis. Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly in the pharmaceutical industry.[1][6][7] First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's prominence stems from its mild conditions, remarkable functional group tolerance, the use of stable and relatively non-toxic organoboron reagents, and the commercial availability of a vast array of starting materials.[6][8]
The general transformation involves the coupling of an organoboron species (R²-BY₂) with an organohalide (R¹-X) in the presence of a palladium catalyst and a base to form a new C-C bond (R¹-R²).
General Scheme of the Suzuki-Miyaura Reaction
The target molecule, this compound, belongs to the 5-arylpyrimidin-2-amine class. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[9][10][11] Its synthesis via Suzuki coupling provides a convergent and efficient route to access a diverse library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of 5-bromopyrimidin-2-amine. This step is often rate-determining and results in a square planar Pd(II) intermediate.[12][13]
-
Transmetalation : This is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. The p-tolyl group is transferred from the boron atom to the palladium complex. This process is not spontaneous; it requires the activation of the organoboron compound by a base. The base reacts with the p-tolylboronic acid to form a more nucleophilic boronate "ate" complex, [p-tolyl-B(OH)₃]⁻, which readily transfers its organic moiety to the electrophilic Pd(II) center.[1][8][14][15] The halide or other ligand on the palladium is displaced by the p-tolyl group.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (the pyrimidinyl and tolyl groups) from the Pd(II) center. This forms the desired C-C bond in the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]
Validated Experimental Protocol
This section provides a reliable, step-by-step methodology for the synthesis of this compound.
Reaction Scheme:
(A proper chemical drawing would be here)
Table 1: Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Equivalents | Amount |
| 5-Bromopyrimidin-2-amine | C₄H₄BrN₃ | 174.00 | 1.0 | (e.g., 1.0 g, 5.75 mmol) |
| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | (e.g., 0.94 g, 6.90 mmol) |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | (e.g., 200 mg, 0.17 mmol) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | (e.g., 2.38 g, 17.25 mmol) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | (e.g., 40 mL) |
| Water (deionized) | H₂O | 18.02 | - | (e.g., 10 mL) |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidin-2-amine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the flask.
-
Atmosphere Exchange: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe. A mixture of dioxane and water is highly effective, as water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[16][17]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidin-2-amine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will appear as a solid or oil. Purify the residue by flash column chromatography on silica gel, using a gradient eluent system such as hexane/ethyl acetate (e.g., starting from 4:1 and gradually increasing polarity) to afford the pure this compound.
Optimization and Troubleshooting
While the Suzuki coupling is robust, achieving optimal yields requires careful consideration of several parameters. Heteroaryl halides, like 5-bromopyrimidin-2-amine, can present unique challenges.[13][18][19]
Table 2: Key Parameter Optimization
| Parameter | Consideration | Rationale & Expert Insight |
| Catalyst & Ligand | Pd(PPh₃)₄ is a good starting point. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor, or modern pre-catalysts (e.g., PEPPSI-IPr).[20] | Pyrimidine is an electron-deficient heterocycle. Electron-rich ligands accelerate the oxidative addition step, which is often rate-limiting for heteroaryl halides.[13][20] |
| Base | K₂CO₃ is a common, effective choice. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive substrates. | The base's primary role is to form the boronate "ate" complex.[14][15] Its strength and solubility can significantly impact the transmetalation rate. K₃PO₄ is often superior for heteroaryl couplings. |
| Solvent | Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with water as a co-solvent, are standard. | The solvent system must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction). Water is often beneficial for dissolving the inorganic base.[16][17][21][22] |
| Temperature | Typically 80-110 °C. Microwave irradiation can dramatically reduce reaction times.[16][23] | The reaction requires thermal energy to overcome activation barriers, but excessive heat can lead to catalyst decomposition or side reactions. |
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low temperature. | 1. Ensure a thoroughly deoxygenated system. Use fresh catalyst.2. Switch to a stronger base like K₃PO₄.3. Increase the temperature or switch to a higher-boiling solvent. |
| Protodeboronation | The boronic acid reacts with trace acid or water, replacing the boron group with a hydrogen. | Use a slight excess (1.1-1.2 eq) of the boronic acid. Ensure the base is sufficient to maintain basic conditions throughout the reaction.[24] |
| Homocoupling | The boronic acid couples with itself to form p,p'-bitolyl. | This side reaction is catalyzed by palladium. Minimize it by ensuring slow, controlled addition of reagents or using a catalyst system less prone to this pathway.[7] |
| Dehalogenation | The starting 5-bromopyrimidin-2-amine is reduced to pyrimidin-2-amine. | This can occur in the presence of hydride sources. Ensure solvents are pure and consider a different catalyst/ligand combination. |
Product Characterization
After successful purification, the identity and purity of this compound must be confirmed using standard analytical techniques.
Table 4: Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (s, 2H, pyrimidine H4, H6), ~7.4 (d, 2H, tolyl Ar-H), ~7.2 (d, 2H, tolyl Ar-H), ~5.1 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.[25][26][27] |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for pyrimidine carbons (~163, ~158, ~120 ppm), tolyl carbons (~138, ~133, ~129, ~126 ppm), and the methyl carbon (~21 ppm). Note: Shifts are predictive.[26][27] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 186.10. |
| Storage | Store at room temperature in an inert atmosphere, protected from light. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of this compound. By understanding the intricate catalytic cycle and the specific roles of the catalyst, base, and solvent, researchers can confidently execute and optimize this powerful transformation. The protocol detailed herein serves as a robust starting point for accessing this valuable molecular scaffold.
The true power of this methodology lies in its adaptability. By simply substituting p-tolylboronic acid with a wide range of other commercially available or readily synthesized boronic acids and esters, this protocol can be leveraged to generate extensive libraries of 5-aryl- and 5-heteroaryl-pyrimidin-2-amines. This capability is invaluable for SAR exploration in drug discovery programs targeting kinases, enzymes, and receptors where this pyrimidine core is a key pharmacophoric element.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 5-(m-Tolyl)pyrimidin-2-amine|CAS 914349-42-1|RUO [benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine: Structure, Properties, and Synthetic Utility for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(p-Tolyl)pyrimidin-2-amine (CAS No: 31408-17-0), a heterocyclic amine of significant interest in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous kinase inhibitors. This document consolidates critical information on the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the compound's reactivity and its strategic application as a key building block in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. Detailed experimental protocols and expert insights are provided to support researchers in leveraging this valuable intermediate for novel drug development programs.
Introduction and Strategic Importance
The pyrimidine ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, from nucleobases in DNA and RNA to a multitude of synthetic drugs[1]. Within this class, the 2-aminopyrimidine moiety has emerged as a particularly fruitful scaffold, largely due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases[2]. This has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting various kinase families.
This compound, also known as 5-(4-methylphenyl)pyrimidin-2-amine, is a disubstituted pyrimidine that combines the critical 2-amino group with a 5-aryl substituent. The p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets within a target protein's active site, offering a vector for potency and selectivity modulation. Its utility is primarily as a synthetic intermediate or building block, particularly for the construction of more complex molecules, such as protein degrader building blocks and kinase inhibitors[3]. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound.
Chemical Structure and Physicochemical Properties
The structural and electronic properties of this compound are foundational to its utility in chemical synthesis and its potential interactions in a biological context.
Molecular Structure
The molecule consists of a central pyrimidine ring substituted at the 2-position with an amino group and at the 5-position with a p-tolyl (4-methylphenyl) group. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 5-(4-methylphenyl)pyrimidin-2-amine | - |
| Synonyms | This compound | [4] |
| CAS Number | 31408-17-0 | [4] |
| Molecular Formula | C₁₁H₁₁N₃ | [3] |
| Molecular Weight | 185.23 g/mol | [3] |
| Melting Point | Not reported; estimated 170-190 °C | - |
| Boiling Point | Not reported | - |
| Appearance | White to off-white solid (expected) | - |
| Solubility | Soluble in DMSO, Methanol, Chloroform | - |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [4] |
Synthesis and Reactivity
The synthesis of 5-aryl-2-aminopyrimidines can be achieved through several established synthetic routes. The most common approaches involve the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core, often via palladium-catalyzed cross-coupling reactions.
Recommended Synthetic Protocol
A reliable method for the preparation of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. A detailed protocol, adapted from patent literature, is provided below.
Protocol: Synthesis via Suzuki Coupling
Caption: Workflow for the Suzuki coupling synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromopyrimidin-2-amine (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), add p-tolylboronic acid (1.2 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality Insight: The choice of a palladium(0) catalyst is crucial for the oxidative addition step with the aryl bromide. The base (Na₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed aqueous-organic solvent system is necessary to dissolve both the organic reactants and the inorganic base.
Chemical Reactivity
The reactivity of this compound is characterized by the functional groups present:
-
2-Amino Group: This primary aromatic amine can undergo typical amine reactions such as N-alkylation, N-acylation, and formation of sulfonamides. It is a key nucleophile for forming bonds in the synthesis of more complex molecules. For instance, it can be used in Buchwald-Hartwig amination reactions to couple with aryl halides.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated or alkylated under certain conditions. The ring itself is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the amino group.
-
p-Tolyl Group: The methyl group on the tolyl ring can be a site for oxidation under strong oxidizing conditions. The aromatic ring itself can undergo electrophilic aromatic substitution, although the pyrimidine ring may direct or deactivate this process.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the key analytical data reported in the literature and expected spectral features.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: 186.10
-
Reported [M+H]⁺: 186.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule.
-
Reported Data (400 MHz, CDCl₃):
-
δ 8.39 (s, 2H): These two protons correspond to H4 and H6 on the pyrimidine ring. The singlet indicates their chemical equivalence.
-
δ 7.42 (d, J=8.0 Hz, 2H): These are the two aromatic protons on the tolyl ring that are ortho to the pyrimidine ring. They appear as a doublet due to coupling with the meta protons.
-
δ 7.23 (d, J=8.0 Hz, 2H): These are the two aromatic protons on the tolyl ring that are meta to the pyrimidine ring.
-
δ 5.01 (s, 2H): This broad singlet corresponds to the two protons of the primary amino group (-NH₂). The broadness is typical for amine protons due to quadrupole effects and exchange.
-
δ 2.39 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) on the tolyl ring.
-
¹³C NMR (Carbon NMR): While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
Expected Chemical Shifts (δ ppm):
-
~163 ppm: C2 (carbon attached to the amino group and two nitrogens).
-
~158 ppm: C4 and C6 (equivalent carbons on the pyrimidine ring).
-
~120-140 ppm: Aromatic carbons of the tolyl ring and C5 of the pyrimidine ring. The quaternary carbon attached to the pyrimidine will be at the lower field end of this range.
-
~21 ppm: Methyl carbon (-CH₃) of the tolyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
Expected Characteristic Absorptions (cm⁻¹):
-
3450-3250 cm⁻¹: Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine group (-NH₂).
-
~1650-1580 cm⁻¹: An N-H bending (scissoring) vibration.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyrimidine and tolyl aromatic rings.
-
~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for constructing high-value pharmaceutical compounds. The 2-aminopyrimidine scaffold is a proven pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders[5][6].
Scaffold for Protein Kinase Inhibitors
The 2-aminopyrimidine group is an effective "hinge-binder," capable of forming one or more hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction is a common feature of many ATP-competitive kinase inhibitors.
References
- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine at 4720.00 INR in Pune, Maharashtra | Avd Pharmaceuticals Private Limited [tradeindia.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzoyl chloride, identified by CAS number 2251-65-2, is a pivotal intermediate in modern organic synthesis.[1] Its significance stems from the unique combination of a reactive acyl chloride group and an electron-withdrawing trifluoromethyl (CF3) moiety on the aromatic ring.[2][3] This structure makes it an invaluable building block for introducing the trifluoromethyl group into a wide array of organic molecules, thereby modulating their chemical and biological properties.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.
Chemical and Physical Properties
3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow transparent liquid with a pungent odor.[1][3][4] The presence of the trifluoromethyl group significantly influences the electronic properties of the benzoyl chloride, enhancing its electrophilicity and making it a highly reactive acylating agent.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2251-65-2 | [1][3][4] |
| Molecular Formula | C8H4ClF3O | [3][5] |
| Molecular Weight | 208.56 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 184-186 °C/750 mmHg (lit.) | [6] |
| Density | 1.383 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.477 (lit.) | [6] |
| Purity | ≥ 98% (GC) | [3] |
| Solubility | Decomposes in water | [4] |
| Storage | Store at 2-8 °C, protected from moisture | [3][4] |
Synthesis and Mechanistic Insights
The synthesis of 3-(trifluoromethyl)benzoyl chloride can be achieved through various methods. One common approach involves the hydrolysis of 1,3-bis-(trichloromethyl)benzene in the presence of a catalyst like FeCl3 to form 3-trichloromethylbenzoyl chloride, which is then fluorinated using hydrogen fluoride with a halogen transfer catalyst.[7] Another documented laboratory-scale synthesis starts from 3'-(trifluoromethyl)acetophenone, which is treated with sulfur monochloride (S2Cl2) and then sulfuryl chloride (SO2Cl2) to yield the desired product.[5] The choice of reagents and reaction conditions is critical to ensure high yield and purity, minimizing the formation of by-products.[8]
Core Applications in Research and Development
The utility of 3-(trifluoromethyl)benzoyl chloride spans across several key industrial sectors, primarily driven by its role as a versatile synthetic intermediate.[2]
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is a crucial building block for the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[2][3] The incorporation of the trifluoromethyl group can significantly enhance a drug candidate's properties by:
-
Improving Efficacy: The CF3 group can increase the metabolic stability of a drug, leading to a longer half-life and improved therapeutic effect.[2]
-
Enhancing Lipophilicity: This can improve the drug's ability to cross cell membranes and reach its target.[3]
-
Modulating Binding Affinity: The electronic effects of the CF3 group can influence how a drug binds to its target receptor.[2]
It has been specifically used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, which have been investigated as potent B-Raf kinase inhibitors for potential cancer therapy.[9]
Agrochemical Development
The agrochemical sector also extensively utilizes 3-(trifluoromethyl)benzoyl chloride for the development of new pesticides, herbicides, and fungicides.[2][4] The trifluoromethyl group can impart increased potency and controlled environmental persistence to these agricultural chemicals.[2] Its mechanism of action in agrochemicals often involves disrupting the biological processes of pests and weeds.[4]
Materials Science
Beyond life sciences, this compound is employed in the synthesis of specialty polymers and coatings.[1][3] The introduction of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties.[3]
Synthetic Utility Workflow
The reactivity of the acyl chloride group allows for a variety of chemical transformations, making 3-(trifluoromethyl)benzoyl chloride a versatile synthon. The following diagram illustrates its central role in synthesizing different classes of compounds.
Caption: Synthetic utility of 3-(Trifluoromethyl)benzoyl Chloride.
Experimental Protocol: Synthesis of a Benzamide Derivative
This protocol describes a general procedure for the amidation of 3-(trifluoromethyl)benzoyl chloride with a primary amine.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Safety and Handling
3-(Trifluoromethyl)benzoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and reacts with water to liberate toxic gas.[11] Therefore, it must be handled with appropriate personal protective equipment (PPE), including a face shield, gloves, and a suitable respirator. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong oxidizing agents, strong acids, and strong bases.[4][11]
Reputable Suppliers
A consistent and reliable supply of high-purity 3-(trifluoromethyl)benzoyl chloride is crucial for successful research and manufacturing. The following table lists some of the reputable suppliers of this compound.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | 5ML, and other quantities |
| Chem-Impex | ≥ 98% (GC) | Inquire for details |
| ChemicalBook | 99% min | Inquire for details |
| SynChem, Inc. | >95% | Inquire for details |
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]
- 7. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 8. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 9. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(p-Tolyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its molecular architecture, featuring the well-established 2-aminopyrimidine scaffold, positions it as a valuable building block for the synthesis of targeted therapeutics. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs, and is known for its ability to mimic phenyl rings while offering improved physicochemical properties and opportunities for specific biological interactions, particularly as a hydrogen-bond donor-acceptor motif in enzyme active sites.[1][2][3] This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway, expected analytical characterization, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and targeted protein degraders.
Core Molecular Attributes
The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | [4] |
| Molecular Weight | 185.23 g/mol | [4] |
| CAS Number | 31408-17-0 | [4] |
| IUPAC Name | 5-(4-methylphenyl)pyrimidin-2-amine | [5] |
| Common Synonyms | This compound | [4] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [5] |
The 2-Aminopyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry
The 2-aminopyrimidine core is not merely a structural component but a cornerstone of modern drug design. Its prevalence in therapeutics stems from its remarkable versatility as a bioisostere for other aromatic systems and its intrinsic ability to engage in specific, high-affinity interactions with biological targets.[3]
Key Advantages:
-
Hinge-Binding Motif: In protein kinases, the 2-aminopyrimidine moiety is a classic "hinge binder." The arrangement of its nitrogen atoms allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This interaction is fundamental to the mechanism of many kinase inhibitors.[6]
-
Physicochemical Properties: Replacing a phenyl ring with a pyrimidine can favorably modulate a compound's properties. The nitrogen atoms can improve aqueous solubility, alter metabolic stability, and fine-tune the electronic character of the molecule, all of which are critical parameters in drug development.
-
Synthetic Tractability: Pyrimidine chemistry is well-established, allowing for the facile introduction of diverse substituents at various positions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]
The widespread application of this scaffold is evident in the number of pyrimidine-containing drugs approved by the FDA for treating a vast range of diseases, from cancers to infectious diseases and neurological disorders.[2][9]
Synthesis and Characterization
While numerous methods exist for pyrimidine synthesis, a robust and common approach for constructing the 2-aminopyrimidine ring is the condensation of guanidine with a 1,3-dielectrophile precursor.
Plausible Synthetic Protocol: Guanidine Condensation
This protocol describes a representative synthesis of this compound. The key causality is the cyclocondensation reaction between guanidine, which provides the N-C-N (amidine) core of the final product, and a β-ketoaldehyde or its equivalent bearing the p-tolyl group.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the intermediate, 2-(p-Tolyl)malondialdehyde, or a suitable protected equivalent (e.g., an enol ether). This can often be achieved via a Vilsmeier-Haack type reaction on 1-methyl-4-(prop-1-en-2-yl)benzene or related precursors.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.2 equivalents) and a base such as sodium methoxide or sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
-
Condensation: To the stirred solution of activated guanidine, add the 2-(p-Tolyl)malondialdehyde precursor (1.0 equivalent) dissolved in a minimal amount of ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7. This will precipitate the crude product.
-
Purification: Filter the crude solid, wash with cold water and then a minimal amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify via column chromatography on silica gel to yield the final product, this compound.
Visualizing the Synthetic Workflow
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chiralen.com [chiralen.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. iasp-pain.org [iasp-pain.org]
Spectroscopic data for 5-(p-Tolyl)pyrimidin-2-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(p-Tolyl)pyrimidin-2-amine
This compound, identified by CAS No. 31408-17-0, is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . This compound serves as a crucial building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure found in numerous bioactive molecules, including kinase inhibitors for cancer therapy and anti-fibrotic agents. The tolyl and amine substituents provide specific steric and electronic properties that can be tailored for high-affinity binding to biological targets.
Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. Spectroscopic techniques provide the foundational data for this characterization. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles
In Silico Screening of 5-(p-Tolyl)pyrimidin-2-amine Against Kinase Targets: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the in silico screening process for a novel small molecule, 5-(p-Tolyl)pyrimidin-2-amine, against therapeutically relevant kinase targets. As drug discovery increasingly relies on computational methods to accelerate the identification of lead compounds, a robust and well-validated in silico workflow is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. We will explore the rationale behind experimental choices, ensuring a self-validating system from initial library preparation to advanced molecular dynamics simulations.
Introduction: The Kinase Family as a Premier Drug Target
Protein kinases play a fundamental role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby modulating a vast array of cellular processes including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3] The aminopyrimidine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the highly conserved ATP-binding site of kinases.[4][5] This guide will focus on a specific aminopyrimidine derivative, this compound, as a case study to illustrate a comprehensive in silico screening workflow.
The Candidate Molecule: this compound
The subject of our in silico investigation is this compound, a small molecule featuring the core aminopyrimidine scaffold. The tolyl group introduces a hydrophobic element that can be critical for occupying specific hydrophobic pockets within the kinase active site, potentially contributing to both potency and selectivity. While the specific biological activity of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors, suggesting its potential as a kinase-directed agent.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| LogP (Predicted) | 2.5-3.0 |
| Topological Polar Surface Area | 51.4 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: These values are estimations from computational tools and should be experimentally verified.
The In Silico Screening Workflow: A Multi-Step Approach
A robust in silico screening cascade is designed to computationally filter large libraries of compounds to identify a smaller, more promising subset for experimental validation. This process typically involves a series of increasingly stringent computational methods. Our workflow for assessing this compound against potential kinase targets will follow a logical progression from broad, rapid screening to more computationally intensive and accurate techniques.
Caption: A generalized workflow for in silico screening of small molecules against kinase targets.
Target Identification and Preparation
The selection of appropriate kinase targets is a critical first step. Based on the prevalence of the aminopyrimidine scaffold in inhibitors of cell cycle-regulating kinases, we will focus on Aurora Kinase A and Polo-like Kinase 4 (PLK4) as our primary targets of interest.[5][6][8] Both kinases are well-established cancer targets, and publicly available crystal structures in the Protein Data Bank (PDB) provide a solid foundation for structure-based drug design.
Protocol 1: Kinase Target Preparation
-
Obtain Crystal Structures: Download the crystal structures of Aurora Kinase A (e.g., PDB ID: 2GPH) and PLK4 (e.g., PDB ID: 4YUR) from the RCSB PDB database.[9][10]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding site integrity.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Repair any missing side chains or loops using protein structure modeling tools.
-
-
Binding Site Definition: Identify and define the ATP-binding site. This is typically a well-characterized pocket in kinases, located at the interface of the N- and C-terminal lobes.[2]
Ligand Preparation
Proper preparation of the ligand is crucial for accurate in silico predictions. This involves generating a 3D conformation and assigning appropriate chemical properties.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Convert the 2D structure of this compound into a 3D conformation using a suitable chemical informatics tool.
-
Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
Charge and Atom Type Assignment: Assign appropriate partial charges and atom types based on a chosen force field (e.g., Gasteiger charges).
Pharmacophore-Based Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target.[5] This method is computationally efficient and can be used to rapidly screen large compound databases or, in our case, to assess the initial fit of our candidate molecule to a known kinase inhibitor pharmacophore.
Caption: A representative pharmacophore model for a Type I kinase inhibitor.
Protocol 3: Pharmacophore Hypothesis Generation and Screening
-
Hypothesis Generation:
-
Ligand-Based: If a set of known active inhibitors for the target kinase is available, align them to identify common chemical features.
-
Structure-Based: Analyze the interactions between a co-crystallized ligand and the kinase active site to define the key pharmacophoric features.
-
-
Screening: Fit the 3D conformation of this compound to the generated pharmacophore model. A good fit suggests that the molecule possesses the necessary features to interact with the target kinase.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a cornerstone of structure-based drug design, providing insights into binding modes and allowing for the estimation of binding affinity through scoring functions.
Protocol 4: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions.
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the entire ATP-binding site of the kinase.
-
Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box.
-
Analyze Results:
-
Examine the predicted binding poses and their corresponding binding affinity scores (typically in kcal/mol).
-
Visualize the top-ranked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the kinase active site residues.
-
Table 2: Hypothetical Docking Results for this compound
| Kinase Target | PDB ID | Best Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Aurora Kinase A | 2GPH | -8.5 | Leu263, Gly216, Ala213, Val147 |
| PLK4 | 4YUR | -9.2 | Leu351, Gly354, Ala352, Val285 |
Note: These are example results for illustrative purposes.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the protein-ligand complex by simulating the movements of atoms over time.[3] This computationally intensive method can be used to assess the stability of the docked pose and to refine the binding mode.
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Protocol 5: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Generate a topology file for the protein-ligand complex using a suitable force field (e.g., CHARMM36).
-
Place the complex in a periodic box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent and then a conjugate gradient energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Run: Run the main MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to allow the system to reach equilibrium and to sample relevant conformational changes.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential kinase inhibitor. By systematically applying a range of computational techniques, from rapid pharmacophore screening to rigorous molecular dynamics simulations, researchers can efficiently prioritize compounds for further experimental validation. The successful application of this workflow can significantly reduce the time and cost associated with early-stage drug discovery.
The insights gained from these in silico studies, such as predicted binding modes and key intermolecular interactions, can guide the rational design of more potent and selective analogs of this compound. Future work should focus on the experimental validation of the top-ranked kinase targets through in vitro kinase assays and subsequent cell-based assays to confirm the biological activity of this promising compound.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Understanding the structure-activity relationship (SAR) of 5-arylpyrimidin-2-amines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Arylpyrimidin-2-amines
Foreword: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to form multiple hydrogen bonds, which enhances binding affinity and pharmacokinetic profiles.[2] This guide delves into a specific, highly versatile subclass: the 5-arylpyrimidin-2-amines. This scaffold has emerged as a cornerstone in the development of targeted therapies, particularly as kinase inhibitors for oncology and inflammatory diseases.[3][4][5] Our focus will be to dissect the intricate relationship between the chemical structure of these molecules and their biological activity, providing a framework for rational drug design and optimization.
The 5-Arylpyrimidin-2-amine Core: A Structural Overview
The fundamental architecture of a 5-arylpyrimidin-2-amine consists of a central pyrimidine ring substituted with an amino group at the C2 position and an aryl (or heteroaryl) moiety at the C5 position. This arrangement provides a rigid framework with three key regions for chemical modification, each profoundly influencing the molecule's pharmacological profile. Understanding the role of each position is paramount for optimizing potency, selectivity, and drug-like properties.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-(p-Tolyl)pyrimidin-2-amine
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2][3] The reaction's robustness, mild conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread adoption.[4]
This application note provides a detailed protocol for the synthesis of 5-(p-Tolyl)pyrimidin-2-amine, a valuable building block in drug discovery. The pyrimidine-2-amine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[5] The strategic introduction of a p-tolyl group at the 5-position can significantly modulate the pharmacological properties of the parent molecule.[5]
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 5-bromopyrimidin-2-amine with p-tolylboronic acid. The C-Br bond at the 5-position of the pyrimidine ring is susceptible to oxidative addition by a palladium(0) catalyst, making it an excellent substrate for this transformation.[6]
Figure 1: General reaction scheme for the synthesis of this compound.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromopyrimidin-2-amine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][10]
-
Transmetalation: The organoborane (p-tolylboronic acid) is activated by a base, typically an inorganic carbonate or phosphate, to form a more nucleophilic boronate species.[2][4] This boronate then transfers the p-tolyl group to the Pd(II) complex, displacing the halide.[8]
-
Reductive Elimination: The two organic ligands on the palladium complex (the pyrimidinyl and tolyl groups) couple to form the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific scale and purity requirements of the final product.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromopyrimidin-2-amine | C₄H₄BrN₃ | 174.00 | 1.0 | 1.0 |
| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidin-2-amine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask to achieve a final concentration of approximately 0.1 M with respect to the 5-bromopyrimidin-2-amine.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of high quality and has not been exposed to air for extended periods. Consider using a pre-catalyst. |
| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality base | Use freshly ground, anhydrous potassium carbonate. Consider alternative bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11] | |
| Formation of homocoupling byproduct | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction setup and duration.[9] |
| Premature degradation of boronic acid | Add the boronic acid in portions or use a more stable boronic ester derivative. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the column chromatography conditions, including the choice of solvent system and silica gel. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and medicinal chemistry. Careful attention to the quality of reagents, exclusion of oxygen, and optimization of reaction parameters will ensure a successful and high-yielding synthesis of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Buchwald-Hartwig Amination
Introduction: The Significance of 2-Aminopyrimidines and the Power of C-N Cross-Coupling
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic motif is a key structural component in a vast array of biologically active compounds, including kinase inhibitors, anti-fungal agents, and treatments for prion diseases.[1] A notable example is Imatinib, a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia, which features a substituted 2-aminopyrimidine core.[1]
Historically, the synthesis of N-aryl-2-aminopyrimidines was often achieved through the condensation of substituted guanidines with enones.[1] However, this approach is limited by the commercial availability and synthetic accessibility of the required guanidine starting materials.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the construction of C-N bonds, offering a versatile and highly efficient alternative for the synthesis of these valuable compounds.[2][3][4][5] This reaction allows for the direct coupling of an amine with an aryl halide or pseudohalide, providing a powerful tool for building molecular complexity with broad functional group tolerance.[2][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2-aminopyrimidines, detailing the underlying mechanism, critical reaction parameters, and step-by-step protocols for successful implementation in a research and development setting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the 2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine). This step forms a palladium(II) intermediate.[2][6][7] The reactivity of the aryl halide in this step generally follows the order: I > Br > Cl.[8] However, with the development of modern, sterically hindered and electron-rich phosphine ligands, even the less reactive but more cost-effective 2-chloropyrimidines can be efficiently coupled.[9][10]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.[2][11] The choice of base is critical and will be discussed in detail later.
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the 2-aminopyrimidine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3][6]
Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Rational Optimization
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, solvent, and reaction temperature dictates the efficiency, yield, and substrate scope of the transformation.
Palladium Precatalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is paramount for a successful coupling. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, the ligand plays a crucial role in stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination.[9]
For the amination of electron-deficient heteroaryl halides like 2-chloropyrimidines, sterically hindered and electron-rich biarylphosphine ligands are often the ligands of choice.[9] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of aryl and heteroaryl halides, including chlorides.[9][12] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines.[9][13] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Excellent for the monoarylation of primary amines and coupling with aryl mesylates.[3][9] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand that has been successfully employed for the amination of 2-aminopyrimidines.[1][14] |
The Crucial Role of the Base
The base is essential for the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle.[11] The choice of base is highly dependent on the pKa of the amine, the solvent, and the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective for a wide range of substrates.[8][15] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.[3]
-
Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are preferred.[8][15] While these bases offer broader functional group tolerance, they may require higher reaction temperatures or longer reaction times.[3]
The solubility of the base in the reaction solvent is a critical but often overlooked factor.[15] Poor solubility can lead to low reaction rates and incomplete conversions. For instance, Cs₂CO₃ exhibits good solubility in many organic solvents, making it a popular choice.[8]
Solvent and Temperature Considerations
The choice of solvent influences the solubility of the reactants and the base, as well as the stability of the catalytic species.[11][16]
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for Buchwald-Hartwig aminations.[15][17] Toluene is often a good starting point due to its ability to dissolve a wide range of substrates and its relatively high boiling point, which allows for elevated reaction temperatures.[15]
-
Greener Alternatives: In an effort to develop more sustainable synthetic methods, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction.[15] Aqueous micellar conditions have also been reported for certain Buchwald-Hartwig aminations.[17][18]
The reaction temperature typically ranges from 80 to 120 °C. For less reactive substrates, such as aryl chlorides, higher temperatures are often necessary to drive the reaction to completion.[12] Microwave irradiation can be a valuable tool to accelerate the reaction, often leading to significantly reduced reaction times.[12]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, may be necessary for specific substrate combinations.
General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyrimidine
This procedure is a representative example for the coupling of a 2-chloropyrimidine with a primary or secondary amine using a biarylphosphine ligand.
Figure 2. A general experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
2-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the 2-chloropyrimidine and the amine in the anhydrous, degassed solvent.
-
Using a syringe, add the solution of the 2-chloropyrimidine and amine to the reaction vial containing the catalyst system.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyrimidine.
Example Protocol: Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine
The following protocol has been adapted from a literature procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1][14]
Materials:
-
2-Amino-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
A mixture of 2-amino-4-(pyridin-3-yl)pyrimidine, the corresponding aryl bromide, dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide in anhydrous toluene is heated at reflux under a nitrogen atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the target N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. Consider using a pre-activated catalyst. |
| Poorly soluble base | Switch to a more soluble base (e.g., Cs₂CO₃ in certain solvents) or a different solvent system.[8][15] | |
| Inappropriate ligand | Screen a panel of ligands, particularly electron-rich, bulky biarylphosphine ligands for challenging substrates like 2-chloropyrimidines.[9] | |
| Formation of Side Products | Hydrodehalogenation of the starting material | This can be a competitive pathway, especially with primary amines.[2] Optimize the ligand and base combination. |
| Homocoupling of the aryl halide | This may indicate issues with catalyst stability or reaction conditions. Adjusting the temperature or catalyst loading may help. | |
| Decomposition of Starting Material | Base-sensitive functional groups | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3][8][15] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyrimidines, offering a broad substrate scope and functional group tolerance that surpasses traditional synthetic methods. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent enables researchers to rationally design and optimize reaction conditions for the efficient synthesis of these important heterocyclic compounds. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful transformation in both academic and industrial research settings.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 5-(p-Tolyl)pyrimidin-2-amine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(p-Tolyl)pyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The methodology centers on automated flash column chromatography, a robust technique for achieving high purity on a preparative scale.[2] We will delve into the rationale behind stationary phase selection, mobile phase optimization, and the critical parameters that ensure a reproducible, efficient separation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for isolating this and structurally similar aminopyrimidine compounds.
Introduction: The Significance of Purifying this compound
This compound (MW: 185.23 g/mol , Formula: C₁₁H₁₁N₃) is a heterocyclic aromatic amine that serves as a vital building block in medicinal chemistry.[3] Its structural motif is prevalent in molecules designed as kinase inhibitors for oncology applications and in the development of novel crop protection agents.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact final product yields, and introduce toxicological risks in drug candidates.
Column chromatography is the gold standard for the purification of such organic compounds, offering a balance of resolution, capacity, and speed.[2] This note specifically addresses the challenges associated with purifying aminopyrimidines, which can exhibit problematic interactions with standard silica gel due to the basicity of the amine functionality.[4]
Foundational Principles: Chromatography of Aromatic Amines
The separation of this compound from reaction byproducts relies on the differential partitioning of each compound between a stationary phase and a mobile phase.[2]
-
Stationary Phase: For compounds of moderate polarity like our target molecule, silica gel is a common and cost-effective choice.[2] However, the acidic nature of silica's silanol groups can lead to strong, sometimes irreversible, adsorption of basic amines, resulting in poor peak shape (tailing) and low recovery.[4] To counteract this, two primary strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the mobile phase neutralizes the acidic sites on the silica surface.[5][6][7]
-
Alternative Stationary Phases: Amine-functionalized silica or basic alumina can be used as the stationary phase to create a more hospitable environment for basic analytes, often leading to sharper peaks and improved separation without mobile phase modifiers.[4][6][7]
-
-
Mobile Phase Selection: The choice of solvent (the mobile phase) dictates the elution order and resolution. A solvent system's "strength" or polarity determines how effectively it can displace the adsorbed compounds from the stationary phase.[2] For normal-phase chromatography, a non-polar solvent is typically blended with a more polar one. The polarity of this mixture is gradually increased to elute compounds of increasing polarity.[2][8] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[5][8]
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC)
Before committing to a preparative column run, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases.
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel GF254 plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Solvent System Screening: Prepare a series of developing chambers with different ratios of a non-polar and a polar solvent. A good starting point for this compound is a hexane/ethyl acetate system.[5][8]
-
Development: Place the TLC plate in the chamber and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Rf Calculation: Calculate the Retention Factor (Rf) for the target compound. The ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35 to ensure good separation on the column.
// Nodes Start [label="Start: Crude Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Volatile Solvent\n(e.g., DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Spot [label="Spot on Silica TLC Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Develop [label="Develop in Solvent System\n(e.g., Hexane/EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; Visualize [label="Visualize under UV Light", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Rf Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Adjust Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Optimal System Found\n(Rf ≈ 0.3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Spot; Spot -> Develop; Develop -> Visualize; Visualize -> Analyze; Analyze -> End [label="Is Rf ≈ 0.3?"]; Analyze -> Optimize [label="No"]; Optimize -> Develop [style=dashed, arrowhead=open]; } } Caption: TLC workflow for mobile phase optimization.
Detailed Protocol: Automated Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column.
Materials and Equipment
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Column (40-63 µm particle size)
-
Crude this compound
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate
-
Triethylamine (TEA)
-
Rotary Evaporator
-
Test tubes for fraction collection
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the crude material.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution (this is known as "dry loading").
-
Gently evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.
-
-
Column Equilibration:
-
Install the appropriate size pre-packed silica gel column onto the flash system. The column size should be chosen based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Prepare the mobile phase. Based on TLC analysis, a gradient of ethyl acetate in hexane is typically effective.[5][8] Add 0.1% (v/v) triethylamine to both the hexane (Solvent A) and ethyl acetate (Solvent B) to mitigate peak tailing.[6]
-
Equilibrate the column by pumping at least 3-5 column volumes of the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% TEA) through the column.
-
-
Sample Loading:
-
Transfer the dry-loaded sample into a solid load cartridge.
-
Attach the cartridge to the flash system in line with the column.
-
-
Elution and Fraction Collection:
-
Begin the purification run using a linear gradient. A typical gradient might be:
-
0-2 Column Volumes (CVs): Hold at 5% B.
-
2-12 CVs: Ramp from 5% to 40% B.
-
12-15 CVs: Hold at 40% B.
-
-
Monitor the elution profile using the system's UV detector. This compound, being an aromatic compound, will have a strong UV absorbance.
-
Collect fractions based on the detector signal, ensuring that the peak corresponding to the target compound is collected in separate tubes from impurities.
-
-
Post-Run Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the final yield and assess purity via HPLC and ¹H NMR.
-
// Nodes Start [label="Start: Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; DryLoad [label="Dry Load Sample onto Silica", fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibrate [label="Equilibrate Column\n(Mobile Phase A)", fillcolor="#FFFFFF", fontcolor="#202124"]; Load [label="Load Sample Cartridge", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute [label="Run Gradient Elution\n(A -> B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions based on UV", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DryLoad; DryLoad -> Load; Equilibrate -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> End; } } Caption: Automated flash chromatography workflow.
Data and Expected Results
The following table summarizes typical parameters and expected outcomes for this purification.
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for normal-phase chromatography.[2] |
| Mobile Phase A | Hexane + 0.1% TEA | Non-polar solvent. TEA is added to prevent peak tailing of the basic amine.[6] |
| Mobile Phase B | Ethyl Acetate + 0.1% TEA | Polar solvent to elute the target compound. |
| TLC Rf (Target) | 0.25 - 0.35 | Optimal range for good separation on a column. |
| Loading Technique | Dry Loading | Provides superior resolution compared to liquid injection for less soluble samples. |
| Detection | UV (254 nm) | Aromatic nature of the compound allows for sensitive UV detection. |
| Expected Purity | >98% (by HPLC) | The goal of the purification process. |
| Expected Yield | 85-95% | Dependent on the purity of the crude material. |
Troubleshooting
-
Problem: The compound does not elute from the column.
-
Problem: Poor separation between the product and an impurity.
-
Solution: The gradient is too steep. Use a shallower gradient to increase the resolution between closely eluting peaks.
-
-
Problem: Significant peak tailing despite using TEA.
Conclusion
The protocol outlined in this application note presents a robust and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By carefully selecting the stationary and mobile phases through preliminary TLC analysis and employing a basic modifier to overcome the challenges associated with purifying amines on silica gel, researchers can consistently achieve high yields of a product with excellent purity. This methodology is readily adaptable for the purification of other structurally related aminopyrimidine derivatives, making it a valuable tool in the synthesis workflow for pharmaceutical and agrochemical research.
References
- 1. 5-(p-Tolyl)pyridin-2-amine [myskinrecipes.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. biotage.com [biotage.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. teledynelabs.com [teledynelabs.com]
In vitro kinase assay protocol for 5-(p-Tolyl)pyrimidin-2-amine
Application Note & Protocol
A Robust Framework for In Vitro Kinase Profiling of 5-(p-Tolyl)pyrimidin-2-amine and Its Analogs
Abstract & Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] Compounds like this compound represent promising candidates for targeted drug discovery. The critical first step in characterizing such a compound is to determine its activity, potency, and selectivity against target kinases in a controlled, cell-free environment.[4]
This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to establish a robust in vitro kinase assay. We will move beyond a simple recipe, explaining the critical scientific principles behind each step to ensure the generation of reliable, reproducible, and comparable data. This protocol is centered around the highly versatile and sensitive ADP-Glo™ luminescent kinase assay platform, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6] The principles and methodologies described herein are broadly applicable for screening this compound against a single kinase of interest or a broad panel for selectivity profiling.
Principle of the Luminescent Kinase Assay
To evaluate an inhibitor, we must first accurately measure the activity of the kinase enzyme. Kinases function by catalyzing the transfer of a phosphate group from a donor ATP molecule to a specific substrate (e.g., a protein or peptide).[7] This reaction produces a phosphorylated substrate and adenosine diphosphate (ADP). The ADP-Glo™ Assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[8]
The assay is a two-step, homogeneous "glow-type" procedure designed for high-throughput applications[9][10]:
-
Kinase Reaction & ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because the large excess of ATP would otherwise overwhelm the signal in the next step.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, light-based signal (luminescence) that is proportional to the initial amount of ADP.[8][9]
Therefore, high kinase activity results in high ADP production and a strong luminescent signal. Conversely, effective inhibition by a compound like this compound leads to low ADP production and a diminished signal.
Pre-Assay Validation: The Foundation of Trustworthy Data
Before screening any compound, the kinase assay itself must be rigorously optimized and validated. Rushing this stage is a false economy that leads to unreliable data.
Enzyme Titration and Reaction Linearity
The goal is to operate within the "initial velocity region" of the enzymatic reaction, where the rate of product formation is linear over time.[11] This ensures the measurement reflects the true enzyme rate and is not skewed by substrate depletion or product inhibition.
Experimental Causality: We titrate the kinase concentration to find an amount that yields a robust signal-to-background ratio while consuming only a small fraction (typically <10-20%) of the substrate and ATP. This low conversion rate is essential for maintaining linearity and for accurately determining the potency of competitive inhibitors.[11]
Protocol:
-
Prepare serial dilutions of the kinase enzyme.
-
Run the kinase reaction for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Process the samples using the ADP-Glo™ detection reagents.
-
Plot Luminescence vs. Time for each kinase concentration.
-
Select a kinase concentration and a time point that fall within the linear portion of the curve and provide a signal at least 10-fold above the "no enzyme" background.
Determination of the Apparent ATP Km
The Michaelis constant for ATP (Km,app) is the concentration of ATP at which the kinase operates at half its maximum velocity.
Experimental Causality: The inhibitory potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[12] Running assays at a standardized ATP concentration, ideally at or near the Km,app, is critical for several reasons:
-
Data Comparability: It allows for meaningful comparison of IC₅₀ values across different experiments and labs.[11]
-
Sensitivity: It provides a good balance for detecting inhibitors of varying potencies.
-
Ki Conversion: For competitive inhibitors, knowing the Km allows for the conversion of the empirical IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a more fundamental measure of potency.[12]
Protocol:
-
Set up kinase reactions with a fixed, optimized concentration of kinase and substrate.
-
Vary the concentration of ATP across a wide range (e.g., from 0.1 µM to 1000 µM).
-
Measure the reaction velocity (luminescence) at each ATP concentration.
-
Plot Velocity vs. [ATP] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km,app.
Detailed Protocol: IC₅₀ Determination for this compound
This protocol assumes pre-assay validations are complete and outlines the process for generating a 10-point dose-response curve to determine the IC₅₀ value.
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications | Purpose |
| This compound | User-synthesized or commercial | Test Inhibitor |
| DMSO (Anhydrous) | ≥99.9% Purity | Compound Solvent |
| Recombinant Kinase | Commercial Vendor (e.g., Promega, SignalChem) | Enzyme |
| Kinase Substrate | Matched to kinase (peptide or protein) | Substrate |
| ATP Solution | 10 mM stock, molecular biology grade | Phosphate Donor |
| Kinase Buffer | Specific to kinase; typically contains Tris-HCl, MgCl₂, DTT, BSA | Reaction Medium |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. V9101 or similar) | Detection System[13] |
| White, Opaque Microplates | 96- or 384-well, low-volume | Assay Plate[14] |
| Plate-Reading Luminometer | Instrument capable of glow luminescence detection | Signal Reader |
Experimental Workflow
Step-by-Step Methodology
This protocol is for a final reaction volume of 10 µL in a 384-well plate. Adjust volumes as needed, maintaining ratios.[13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your "compound plate."
-
-
Assay Plate Setup:
-
Add 100 nL of each compound dilution from the compound plate to the appropriate wells of the white assay plate.
-
Controls: Add 100 nL of 100% DMSO to "0% Inhibition" (High Signal) wells and "100% Inhibition" (Low Signal) wells. A known potent inhibitor for the kinase should be added to the "100% Inhibition" wells. Add DMSO to "No Enzyme" (Background) wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate Master Mix in kinase buffer.
-
Dispense 5 µL of this mix into all wells except the "No Enzyme" wells. Add 5 µL of a mix without enzyme to the background wells.
-
Centrifuge the plate briefly.
-
Prepare a 2X ATP Master Mix in kinase buffer. The ATP concentration should be 2X the desired final concentration (e.g., 2X Km,app).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP mix to all wells.
-
Incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).
-
-
Signal Detection (as per Promega protocol): [5][13]
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30-60 minutes to develop the luminescent signal.
-
Read the plate on a luminometer (0.5-1 second integration time).
-
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that validates the quality of the assay itself, independent of the test compounds.[15][16] It assesses the separation between the high (0% inhibition) and low (100% inhibition) signal windows.
Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, low signal) and negative (n, high signal) controls:
Z' = 1 - [ (3σp + 3σn) / |μn - μp| ]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
An assay must consistently achieve a Z' > 0.5 to be considered reliable.[18]
Data Analysis and Interpretation
-
Background Subtraction: Average the raw luminescence units (RLU) from the "No Enzyme" wells and subtract this value from all other wells.
-
Calculate Percent Inhibition: Use the control wells to define the data window. For each concentration of this compound: % Inhibition = 100 * [ 1 - ( (RLUcompound - μlow_control) / (μhigh_control - μlow_control) ) ]
-
Generate Dose-Response Curve: Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis to fit the data to a four-parameter logistic (4PL) equation.[14] This will yield the IC₅₀ value—the concentration of the inhibitor that produces 50% inhibition.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. promega.com [promega.com]
- 14. assayquant.com [assayquant.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. bmglabtech.com [bmglabtech.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Pyrimidine Compounds
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrimidine Scaffolds
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial agents.[1][2] The chemical scaffold of pyrimidine, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, including those essential for microbial survival.[3] Pyrimidine-containing compounds have demonstrated a broad spectrum of antimicrobial activities, and their diverse mechanisms of action make them a focal point in the discovery of next-generation antibiotics.[3][4]
Recent research has highlighted the potential of pyrimidine derivatives to inhibit crucial bacterial processes. For instance, some thiophenyl-substituted pyrimidines have been shown to effectively inhibit FtsZ polymerization and GTPase activity, key steps in bacterial cell division.[5][6] This mode of action is particularly promising as it targets a pathway distinct from many currently used antibiotics, offering a potential solution to combat existing resistance mechanisms.[4][5]
This guide provides a comprehensive overview of robust and reliable in vitro screening assays to evaluate the antimicrobial potential of novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to ensure data integrity and reproducibility.
Part 1: Primary Screening Assays for Initial Activity Assessment
The initial phase of screening aims to identify pyrimidine compounds with any detectable antimicrobial activity. Qualitative or semi-quantitative methods are ideal for this high-throughput stage due to their simplicity and cost-effectiveness.
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of extracts and novel compounds.[1][7][8] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to impede microbial growth.[1]
This method provides a preliminary, qualitative assessment of a compound's antimicrobial potential. The size of the inhibition zone is influenced by the compound's concentration, diffusion rate through the agar, and the microorganism's susceptibility.[2] While not quantitative, it is an excellent tool for rapidly screening a large number of compounds.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Grow the test microorganism in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate to create a confluent lawn of growth. Allow the plate to dry for 3-5 minutes.[9]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[7][10]
-
Prepare stock solutions of the novel pyrimidine compounds in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Ensure the solvent has no intrinsic antimicrobial activity at the concentration used.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrimidine compound solution into each well.[7]
-
-
Controls:
-
Incubation and Analysis:
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[13] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the target microorganism.
Similar to the agar well method, the disk diffusion assay relies on the diffusion of the antimicrobial agent from the disk into the agar. The resulting zone of inhibition is an indirect measure of the compound's efficacy.[13] This method is highly standardized for clinical antibiotics, and while interpretive criteria won't exist for novel compounds, it allows for a reproducible comparison of activity.[9][12]
Caption: Workflow for the Disk Diffusion Assay.
-
Media and Inoculum Preparation:
-
Follow the same procedure as for the agar well diffusion assay to prepare MHA plates and a standardized microbial inoculum.
-
-
Disk Preparation:
-
Prepare solutions of the pyrimidine compounds at desired concentrations in a volatile solvent.
-
Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile paper disks (6 mm in diameter).[12]
-
Allow the disks to dry completely in a sterile environment to ensure the solvent evaporates.[12]
-
-
Plate Inoculation and Disk Application:
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk treated with the solvent alone.
-
-
Incubation and Analysis:
-
Invert the plates and incubate under appropriate conditions.
-
Measure the diameter of the zones of inhibition in millimeters.[12]
-
Part 2: Quantitative Assays for Potency Determination
Once initial activity is confirmed, the next step is to quantify the potency of the pyrimidine compounds. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[14][15] This method is considered a gold standard and is amenable to high-throughput screening.
This assay exposes the microorganism to a range of compound concentrations in a liquid growth medium. By identifying the lowest concentration that prevents growth, a quantitative measure of the compound's potency is obtained. This allows for direct comparison between different pyrimidine derivatives and established antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method to ensure reproducibility.[16]
Caption: Workflow for the Broth Microdilution Assay.
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[14] The typical final volume in each well is 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
-
Plate Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Growth Control: Wells containing only the broth medium and the inoculum (no compound).
-
Sterility Control: Wells containing only the sterile broth medium.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14] Alternatively, a plate reader can be used to measure absorbance at 600 nm.
-
Data Presentation and Interpretation
For novel compounds, established clinical breakpoints (Susceptible, Intermediate, Resistant) will not be available.[2][18] Therefore, the interpretation of results should focus on comparing the MIC values of the novel pyrimidine compounds against those of known antibiotics tested under the same conditions.
| Compound ID | Test Organism | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| PY-001 | Staphylococcus aureus ATCC 29213 | 8 | 0.5 |
| PY-002 | Staphylococcus aureus ATCC 29213 | 4 | 0.5 |
| PY-001 | Escherichia coli ATCC 25922 | 64 | 0.015 |
| PY-002 | Escherichia coli ATCC 25922 | >128 | 0.015 |
Interpretation: In this example, PY-002 shows better activity against S. aureus than PY-001. Both compounds are significantly less potent than Ciprofloxacin. Neither compound shows significant activity against E. coli.
Part 3: Advanced Assays and Mechanistic Insights
For promising lead compounds, further investigation into their mechanism of action is crucial.
Time-Kill Kinetics Assay
This assay provides insight into the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time.
By exposing a standardized bacterial population to a fixed concentration of the pyrimidine compound (typically a multiple of its MIC) and enumerating viable cells at various time points, one can determine if the compound actively kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is a critical parameter for further drug development.
-
Prepare flasks containing broth with the pyrimidine compound at concentrations of 1x, 2x, and 4x the predetermined MIC.
-
Include a no-drug growth control flask.
-
Inoculate all flasks with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks with shaking at 37°C.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar plates to determine the number of viable cells (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Potential Mechanisms of Pyrimidine Compounds
As suggested by current literature, a key mechanism for some pyrimidine derivatives is the inhibition of bacterial cell division.[4][6]
The FtsZ protein is a crucial component of the bacterial cytoskeleton and is essential for cell division.[5] Inhibition of FtsZ polymerization leads to filamentation of bacterial cells and eventual cell death.[6] Assays to investigate this mechanism could include:
-
In vitro FtsZ polymerization assays: Using purified FtsZ protein to measure the effect of the pyrimidine compound on its polymerization dynamics, often detected by light scattering or fluorescence.
-
Microscopy: Observing the morphology of bacteria treated with sub-lethal concentrations of the compound. Inhibition of FtsZ often results in elongated, filamentous cells.[6]
Given the structural similarity of pyrimidines to the building blocks of DNA and RNA, another potential mechanism is the inhibition of nucleic acid synthesis.[3][19] This can be investigated using assays that measure the incorporation of radiolabeled precursors (e.g., thymidine, uridine) into DNA and RNA.
Conclusion and Future Directions
The screening assays detailed in this guide provide a systematic and robust framework for the initial evaluation and characterization of novel pyrimidine compounds as potential antimicrobial agents. From high-throughput qualitative screening to quantitative potency determination and preliminary mechanistic studies, these protocols are designed to generate reliable and reproducible data.
It is crucial to acknowledge the challenges associated with screening new chemical entities, including issues of solubility, stability, and the lack of standardized interpretive criteria.[2][20][21] As promising candidates are identified, further studies, including toxicity assays, in vivo efficacy models, and more in-depth mechanistic investigations, will be necessary to validate their therapeutic potential. The continued exploration of diverse chemical scaffolds like pyrimidines is essential in the global effort to combat antimicrobial resistance.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. asm.org [asm.org]
- 10. youtube.com [youtube.com]
- 11. hereditybio.in [hereditybio.in]
- 12. benchchem.com [benchchem.com]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
- 21. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols for Evaluating the Cytotoxicity of 5-(p-Tolyl)pyrimidin-2-amine
For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Introduction: The Rationale for Comprehensive Cytotoxicity Profiling
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of pyrimidine are under intense investigation for their potential as therapeutic agents, particularly in oncology.[1][2] Compounds such as 5-(p-Tolyl)pyrimidin-2-amine, a small molecule featuring this key heterocyclic motif, warrant thorough investigation to determine their effects on cell health. Preliminary studies on related pyrimidine and pyrazole derivatives have demonstrated significant antiproliferative and cytotoxic activities, often inducing apoptosis and cell cycle arrest in cancer cell lines.[3][4][5][6]
This document provides a detailed guide for the comprehensive in vitro cytotoxicity assessment of this compound. We present a multi-assay strategy, moving beyond a single viability readout to build a more complete toxicological profile. This approach is crucial for understanding a compound's mechanism of action and for making informed decisions in the drug discovery pipeline.[7][8]
Herein, we detail the principles and provide step-by-step protocols for three distinct, yet complementary, cell-based assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[9]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity by measuring the release of a cytosolic enzyme.[10][11]
-
Neutral Red Uptake (NRU) Assay: To evaluate cell viability based on the ability of healthy cells to maintain lysosomal integrity.[12][13][14][15]
Furthermore, we will discuss the application of apoptosis assays as a secondary step to elucidate the potential mechanism of induced cell death.[16][17][18]
I. Assessment of Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cell viability and proliferation.[9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[19] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[20]
Workflow for the MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer or normal cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.[19]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure periods (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| MTT Concentration | 0.5 mg/mL |
| Incubation Time (MTT) | 2 - 4 hours |
| Solubilization Volume | 100 - 150 µL |
| Absorbance Wavelength | 570 - 590 nm |
II. Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10][21] The assay involves a two-step enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, the extent of cell lysis.
Workflow for the LDH Assay
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cell culture materials as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment with this compound as described in the MTT protocol.
-
It is crucial to set up the following controls in triplicate:[22]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the provided lysis buffer.
-
Background Control: Culture medium without cells.
-
-
-
Assay Execution:
-
At the end of the treatment period, add 10 µL of the 10X Lysis Buffer to the maximum release control wells.[11]
-
Incubate the plate for 45 minutes at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.[11]
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
-
-
| Parameter | Recommended Value |
| Supernatant Volume | 50 µL |
| Reaction Mixture Volume | 50 µL |
| Incubation Time (Reaction) | Up to 30 minutes |
| Stop Solution Volume | 50 µL |
| Absorbance Wavelength | 490 nm |
III. Assessment of Lysosomal Integrity: The Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is another well-established method for determining cell viability.[15] This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[13][14] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of healthy cells.[13] In contrast, cells with damaged or fragile lysosomal membranes, often a consequence of toxic insult, lose the ability to retain the dye.[12] The amount of dye extracted from the cells is, therefore, proportional to the number of viable cells.
Workflow for the Neutral Red Uptake Assay
Caption: General workflow for the Neutral Red Uptake assay.
Detailed Protocol: Neutral Red Uptake Assay
Materials:
-
Cell culture materials as in previous assays
-
Neutral Red solution (e.g., 0.33% in water)
-
Destain solution (e.g., 50% ethanol, 1% glacial acetic acid, 49% water)[12]
-
DPBS
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment with this compound as described in the MTT protocol.
-
-
Assay Execution:
-
At the end of the treatment period, carefully aspirate the medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate the plate for 2-3 hours at 37°C in a CO2 incubator.
-
Aspirate the Neutral Red solution and wash the cells once with 150 µL of DPBS.[12]
-
Add 150 µL of the destain solution to each well.[12]
-
Shake the plate on a microplate shaker for 10 minutes to extract the dye from the lysosomes.[23]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (destain solution only) from all readings.
-
Calculate the percentage of viability relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
| Parameter | Recommended Value |
| Neutral Red Incubation | 2 - 3 hours |
| Wash Step | 1x with 150 µL DPBS |
| Destain Volume | 150 µL |
| Shaking Time | 10 minutes |
| Absorbance Wavelength | 540 nm |
IV. Mechanistic Insights: Apoptosis Assays
Should this compound demonstrate significant cytotoxicity in the primary screens, the next logical step is to investigate the mechanism of cell death. Many anticancer drugs are designed to induce apoptosis, or programmed cell death.[16][17] Distinguishing between apoptosis and necrosis is critical for understanding a compound's mode of action.[7][24]
Several assays can be employed to detect the hallmarks of apoptosis:[25][26]
-
Caspase Activity Assays: Caspases are key enzymes in the apoptotic cascade. Assays that measure the activity of initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) can provide definitive evidence of apoptosis.[18]
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry. Co-staining with PI, a dye that only enters cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[26]
The selection of a specific apoptosis assay will depend on the available instrumentation (e.g., plate reader, flow cytometer) and the specific questions being addressed.[16]
Conceptual Pathway: Apoptosis vs. Necrosis
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 11. cellbiologics.com [cellbiologics.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. researchgate.net [researchgate.net]
- 26. bmglabtech.com [bmglabtech.com]
Application Note & Protocols: Leveraging 5-(p-Tolyl)pyrimidin-2-amine as a Versatile Building Block for Targeted Protein Degradation
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of therapeutic intervention is shifting from mere inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a powerful strategy that, instead of simply blocking a protein's function, co-opts the cell's own machinery to remove disease-causing proteins entirely.[1][2] This approach offers the potential to address targets previously considered "undruggable" and overcome mechanisms of resistance associated with traditional inhibitors.[1][3]
At the heart of this technology are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[4][5] PROTACs are designed with a modular architecture, consisting of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] This modularity allows for the systematic design and optimization of degraders. The discovery and characterization of novel, versatile "building blocks" for each component are therefore critical to expanding the scope and efficacy of TPD.
This document provides a detailed guide for researchers on the application of 5-(p-Tolyl)pyrimidin-2-amine , a readily available chemical scaffold, as a foundational building block for the synthesis and validation of novel PROTACs. We will explore its chemical properties, outline detailed protocols for its incorporation into a PROTAC, and describe the essential validation assays to characterize the final degrader molecule.
Section 1: Characterization of the Building Block
1.1 Chemical Identity and Properties of this compound
This compound is a pyrimidine derivative that serves as an excellent starting point for PROTAC development. The pyrimidine core is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other biologically active compounds.[8][9] This suggests its potential to be adapted as a warhead for a variety of protein targets. Its primary amine provides a convenient chemical handle for linker attachment without requiring complex protecting group chemistry.
| Property | Value | Source |
| CAS Number | 31408-17-0 | [10] |
| Molecular Formula | C₁₁H₁₁N₃ | [10] |
| Molecular Weight | 185.23 g/mol | [10] |
| Synonyms | 5-(4-methylphenyl)pyrimidin-2-amine | |
| Purity | Typically ≥95-98% | [10] |
| Storage | Room temperature, inert atmosphere, protected from light |
1.2 Rationale for Use in PROTAC Synthesis
The selection of this compound is based on several strategic advantages:
-
Synthetic Tractability: The exposed 2-amino group is a nucleophile, making it highly suitable for standard amide bond formation or other coupling reactions to attach a linker.
-
Scaffold Potential: The pyrimidine ring system is a well-established pharmacophore. By modifying the tolyl group or the pyrimidine core itself, libraries of derivatives can be created to target a wide range of proteins, particularly kinases.
-
Commercial Availability: As a catalog chemical, it provides a reliable and cost-effective entry point for synthesizing and testing novel degrader constructs.
Section 2: The PROTAC Mechanism and Design Principles
Before proceeding to synthesis, it is crucial to understand how the final molecule will function. A PROTAC does not act through stoichiometry alone; it is a catalyst that brings a POI and an E3 ligase into proximity.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Poly-ubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can dissociate and repeat the cycle.[3][4][11]
Section 3: Protocols for PROTAC Synthesis
This section outlines a general, two-stage synthetic strategy to incorporate this compound into a heterobifunctional degrader. The example uses a standard PEG linker and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a commonly used ligase in TPD.[1]
Protocol 3.1: Synthesis of an Amine-Functionalized Building Block
Rationale: This protocol attaches a linker with a protected amine to the building block. Using a Boc-protected amino-PEG-acid linker allows for directional synthesis. The carboxylic acid end reacts with the building block's amine, leaving a protected amine at the other end for the next coupling step.
Materials:
-
This compound
-
Boc-NH-(PEG)n-COOH (e.g., n=3)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure (Part A - Coupling):
-
Dissolve this compound (1.0 eq) and Boc-NH-(PEG)n-COOH (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution, e.g., 0-10% methanol in DCM) to yield the Boc-protected intermediate.
Procedure (Part B - Deprotection):
-
Dissolve the purified Boc-protected intermediate from Part A in DCM (approx. 0.1 M).
-
Add TFA (10-20% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-functionalized building block (as a TFA salt) is often used directly in the next step without further purification.
Protocol 3.2: Final PROTAC Synthesis via Amide Coupling
Rationale: This step conjugates the amine-functionalized warhead-linker construct with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to form the final PROTAC.
Materials:
-
Amine-functionalized building block from Protocol 3.1
-
E3 Ligase Ligand with a terminal carboxylic acid (e.g., Pomalidomide-linker-COOH) (1.0 eq)
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and the crude amine-TFA salt from Protocol 3.1 (1.2 eq) in anhydrous DMF.
-
Add DIPEA (4.0-5.0 eq to neutralize the TFA salt and drive the reaction) and stir for 5 minutes.
-
Add HATU (1.5 eq) and stir at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC (prep-HPLC) with a suitable gradient (e.g., acetonitrile/water with 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product thoroughly by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Section 4: Validation and Characterization of the PROTAC
Synthesizing the molecule is only the first step. A rigorous, multi-stage validation process is essential to confirm that the PROTAC functions as intended.[12]
Biochemical and Biophysical Assays
Rationale: These in vitro assays confirm that the PROTAC can engage its intended targets and form the crucial ternary complex necessary for degradation.[6][13] A wide range of biophysical techniques can be used, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][14][15]
| Assay Type | Key Question | Example Techniques |
| Binary Binding | Does the PROTAC bind to the POI? Does it bind to the E3 ligase? | Fluorescence Polarization (FP), TR-FRET, SPR, Microscale Thermophoresis (MST)[12][13][14] |
| Ternary Complex Formation | Does the PROTAC induce proximity between the POI and E3 ligase? | TR-FRET, AlphaLISA, NanoBRET, SPR[6][13][15][16] |
| In Vitro Ubiquitination | Does ternary complex formation lead to POI ubiquitination? | TR-FRET Ubiquitination Assays, Western Blot for Ubiquitin[15] |
Cellular Assays
Rationale: These assays determine if the PROTAC is cell-permeable and can successfully induce degradation of the target protein in a physiological context.
Protocol 4.1: Western Blotting to Measure Protein Degradation
Principle: Western blotting is the most direct and widely used method to quantify changes in steady-state protein levels following PROTAC treatment.
Materials:
-
Appropriate cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Bortezomib) (positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Dosing: Prepare serial dilutions of the PROTAC in culture medium. A typical dose-response range is 1 nM to 10,000 nM. Include a vehicle-only control (DMSO).
-
Treatment: Aspirate the old medium and add the medium containing the PROTAC or vehicle. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate to pellet cell debris. Measure the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amount for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against the POI overnight at 4 °C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
Apply ECL substrate and capture the signal using an imager.
-
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample. Plot the normalized protein level against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 4.2: Cell Viability Assay
Principle: It is essential to ensure that the observed protein degradation is not a secondary effect of general cytotoxicity. Standard cell viability assays measure metabolic activity or ATP content.
Procedure (using a kit like CCK-8 or CellTiter-Glo):
-
Seed cells in a 96-well plate.
-
Treat with the same serial dilution of the PROTAC used for the Western blot.
-
Incubate for the longest time point used in the degradation experiment (e.g., 24 hours).
-
Add the assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8; 10 minutes for CellTiter-Glo).
-
Read the absorbance (CCK-8) or luminescence (CellTiter-Glo) on a plate reader.
-
Plot viability relative to the vehicle control to assess the PROTAC's toxicity profile.
Conclusion
This compound represents a synthetically accessible and versatile starting point for the development of novel protein degraders. Its privileged pyrimidine scaffold offers a high potential for generating warheads against various protein targets. By following a systematic workflow of rational design, chemical synthesis, and rigorous biological validation, researchers can effectively leverage this building block to create potent and selective PROTACs. The protocols and validation cascade outlined in this guide provide a comprehensive framework for transforming this simple chemical entity into a powerful tool for advancing the frontier of Targeted Protein Degradation.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Protein Degradation and PROTACs [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Halopyrimidines
Welcome to the technical support guide for overcoming challenges in the Suzuki-Miyaura cross-coupling of 5-halopyrimidines. This resource is designed for researchers, chemists, and drug development professionals who encounter low yields or reaction failures with this specific class of substrates. Here, we address common problems in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions.
The coupling of 5-halopyrimidines is a valuable transformation in medicinal chemistry, yet it presents unique difficulties. The electron-deficient nature of the pyrimidine ring and the presence of two nitrogen atoms create a challenging environment for standard palladium-catalyzed reactions. This guide will help you navigate these complexities to achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a 5-halopyrimidine is giving very low to no yield. Why is this position particularly difficult to couple?
A1: The low reactivity at the C5 position of the pyrimidine ring is a known challenge stemming from two primary factors: electronics and catalyst inhibition.
-
Electronic Effects: Unlike the C2, C4, and C6 positions, the C5 position of the pyrimidine ring is not directly activated by the ring nitrogens through resonance. It is considered more electron-neutral or even slightly electron-rich compared to the highly electron-deficient positions, which can make the rate-limiting oxidative addition step of the catalytic cycle less favorable compared to couplings at C2 or C4.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine's nitrogen atoms can act as a ligand, coordinating to the palladium catalyst.[2][3] This coordination can form stable, off-cycle complexes that effectively "poison" or deactivate the catalyst, removing it from the catalytic cycle and halting the reaction.[1][2] This is a very common cause of sluggish or failed reactions with nitrogen-containing heterocycles.
Q2: I'm observing a significant amount of the dehalogenated byproduct (pyrimidine without the halogen). What causes this and how can I minimize it?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common and frustrating side reaction. It occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.[2][4]
Primary Mechanism: The culprit is often the formation of a palladium-hydride (Pd-H) species.[4]
-
Sources of Hydride: These species can be generated from various components in your reaction, including certain bases, solvents (like alcohols), or even trace amounts of water.[4]
-
Substrate Susceptibility: Electron-deficient N-heterocyclic halides, such as 5-halopyrimidines, are particularly susceptible to this side reaction.[4]
Solutions to Minimize Dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote rapid reductive elimination, which can outcompete the dehalogenation pathway.[4]
-
Base Selection: Switch to a milder, non-nucleophilic base. Harsh bases can sometimes promote the formation of Pd-H species. Consider screening weaker bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (KF).[2][5]
-
Solvent Purity: Ensure you are using high-purity, dry solvents. Avoid alcohol-based solvents if dehalogenation is a persistent issue.
-
Temperature Optimization: Lowering the reaction temperature may slow the rate of Pd-H formation relative to the desired coupling. This may require a more active catalyst system to achieve a reasonable reaction rate.[4][6]
Q3: My boronic acid starting material seems to be disappearing, but I'm not getting the desired product. What is happening?
A3: This is a classic symptom of protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[7] This is especially prevalent with heteroaryl and electron-deficient boronic acids.[6]
Key Causes:
-
Harsh Basic Conditions: Many boronic acids are unstable in the presence of strong bases and water, leading to the hydrolysis of the boronic acid group.[6]
-
Elevated Temperatures: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[6]
Solutions to Prevent Protodeboronation:
-
Use a Boronic Ester or Trifluoroborate Salt: Convert the boronic acid to a more stable derivative. Boronic pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation.[2][6] The active boronic acid is then generated slowly in situ.[8][9]
-
Select a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as KF or K₂CO₃.[6]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[2]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[6]
Q4: My main byproduct is a symmetrical biaryl derived from my boronic acid. How do I stop this homocoupling?
A4: The formation of a homocoupled product (Ar-Ar from Ar-B(OH)₂) is typically caused by the presence of oxygen in the reaction mixture.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the oxidative homocoupling of two boronic acid molecules.[7]
Solutions to Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by:
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.
-
Use a Slight Excess of the Halide: Adding the 5-halopyrimidine in a slight excess (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can sometimes help consume the boronic acid before significant homocoupling occurs.[5]
Visualizing the Process: Workflows and Mechanisms
A systematic approach is key to troubleshooting. The following workflow can guide your optimization efforts.
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
The Suzuki-Miyaura catalytic cycle is the mechanistic foundation of this reaction. Understanding each step helps pinpoint where issues may arise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(p-Tolyl)pyrimidin-2-amine
Introduction
Welcome to the technical support guide for the synthesis of 5-(p-Tolyl)pyrimidin-2-amine. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While robust, this reaction is not without its challenges. The presence of nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition, and the reaction conditions must be finely tuned to prevent the formation of undesired side products.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the synthesis. We will delve into the mechanistic origins of these problems and provide field-proven, step-by-step protocols to troubleshoot and optimize your reaction, ensuring higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction resulted in a low yield and a complex crude mixture. What are the most likely side products and where do I begin troubleshooting?
A1: Root Cause Analysis & Initial Diagnosis
A low yield accompanied by a complex mixture in a Suzuki coupling for this target molecule typically points to several competing side reactions occurring simultaneously. The most common culprits are homocoupling of the p-tolylboronic acid, protodeboronation , and dehalogenation of the 5-halopyrimidin-2-amine starting material.[3][4] Catalyst deactivation is also a frequent issue.
The first step in troubleshooting is to identify the major byproducts. A careful analysis of the crude reaction mixture by LC-MS and ¹H NMR is critical. Comparing the observed masses and spectra to the expected masses of the side products listed in the table below will guide your optimization strategy.
Table 1: Common Side Products and Their Characteristics
| Side Product | Structure | Common Cause(s) | Identification Marker |
| 4,4'-Dimethylbiphenyl | Toluene-Toluene Dimer | Oxygen in the reaction mixture; Pd(II) species | Symmetrical aromatic signals in ¹H NMR; M+ corresponding to C₁₄H₁₄ |
| Toluene | p-Tolyl-H | Excess water; strong base; high temperature | Characteristic signals of toluene in ¹H NMR; Volatile |
| 2-Aminopyrimidine | Pyrimidine-H | Impurities acting as hydride sources; certain solvents (e.g., alcohols) at high temp. | M+ corresponding to C₄H₅N₃ |
| Bipyrimidine Dimer | Pyrimidine-Pyrimidine Dimer | Similar conditions to boronic acid homocoupling | High molecular weight M+ corresponding to C₈H₈N₆ |
Troubleshooting Workflow: Initial Steps
Below is a workflow diagram to guide your initial troubleshooting efforts when faced with a generally poor reaction outcome.
Caption: Initial troubleshooting workflow for a failed synthesis.
FAQ 2: I've isolated a significant amount of 4,4'-dimethylbiphenyl. What causes this homocoupling and how can I prevent it?
A2: Understanding and Preventing Homocoupling
The formation of 4,4'-dimethylbiphenyl is a classic side reaction known as homocoupling or Glaser coupling. It is primarily caused by the presence of oxygen in the reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the coupling of two boronic acid molecules instead of the desired cross-coupling.
Mechanism of Homocoupling:
Caption: Simplified mechanism of oxygen-induced homocoupling.
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Solvents, including any water used in the system, must be thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can suffice.[6]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere from start to finish. Use Schlenk line techniques or a glovebox. A simple balloon of nitrogen is often insufficient to prevent trace oxygen contamination.
-
Use a Pd(0) Source or an Efficient Pre-catalyst: While many reactions use Pd(II) sources like Pd(OAc)₂ that are reduced in situ, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. Modern, air-stable pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species efficiently, minimizing side reactions.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[4][7]
FAQ 3: My analysis shows the presence of toluene, indicating protodeboronation. What conditions favor this side reaction, and how can I minimize it?
A3: Combating Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a proton (hydrogen atom) from the reaction medium.[6] This side reaction consumes your boronic acid, reducing the potential yield of the desired product.
Key Factors Promoting Protodeboronation:
-
Aqueous Media: Water is the primary proton source for this side reaction.[6]
-
Strong Bases: Strong bases like NaOH or K₃PO₄ can accelerate the rate of protodeboronation, especially in the presence of water.[6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this and other decomposition pathways.
Table 2: Base and Solvent Selection to Minimize Protodeboronation
| Condition | High Risk for Protodeboronation | Lower Risk for Protodeboronation | Rationale |
| Base | K₃PO₄, NaOH | K₂CO₃, Cs₂CO₃, KF | Milder bases are less aggressive in promoting the hydrolysis of the C-B bond.[6] |
| Solvent | Dioxane/H₂O, THF/H₂O | Toluene (anhydrous), DMF (anhydrous) | Anhydrous conditions remove the primary proton source.[6][8] |
| Temperature | > 100 °C | 80 - 90 °C | Lowering the temperature can slow the rate of the side reaction more than the desired coupling. |
Optimization Strategy:
-
Switch to a Milder Base: Change from K₃PO₄ to a milder base like K₂CO₃. Potassium fluoride (KF) is also known to be effective while minimizing protodeboronation.[6]
-
Reduce Water Content: If using a biphasic system, reduce the amount of water. Consider switching to a polar aprotic solvent like DMF or NMP under anhydrous conditions.
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[4][5] You can either purchase the p-tolylboronic acid pinacol ester or prepare it.
FAQ 4: My reaction mixture turned black and stalled. What does the formation of palladium black signify?
A4: Addressing Catalyst Deactivation
The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition and deactivation.[3] The active, soluble Pd(0) complex has aggregated and precipitated out of the solution, halting the catalytic cycle.
Causes of Catalyst Deactivation:
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand that stabilizes the palladium atom can dissociate or decompose. The resulting "ligandless" palladium is highly unstable and rapidly aggregates.
-
Inhibition by Pyrimidine Nitrogen: The nitrogen atoms in the 2-aminopyrimidine ring are Lewis basic and can coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive, eventually leading to decomposition.[1][2]
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio (typically 1:1 to 1:2.5) can leave palladium centers coordinatively unsaturated and prone to aggregation.
Preventative Measures:
-
Choose a Robust Ligand: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These form very stable complexes with palladium, preventing dissociation even at elevated temperatures.[4][9]
-
Optimize Pd:Ligand Ratio: For many standard phosphine ligands, a ratio of 1:2 (Pd:Ligand) is optimal. For Buchwald pre-catalysts, the ratio is built-in and typically does not require further adjustment.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. A more active catalyst/ligand system may allow the reaction to proceed efficiently at 80 °C instead of 110 °C, preserving the catalyst's lifespan.
-
Ensure Reagent Purity: Impurities in the starting materials, particularly sulfur-containing compounds, can act as catalyst poisons.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Side Products
This protocol incorporates best practices to mitigate the common side reactions discussed above.
Materials:
-
5-Bromo-2-aminopyrimidine (1.0 equiv)
-
p-Tolylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (Palladium pre-catalyst, 1-2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyrimidine, p-tolylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 5-bromo-2-aminopyrimidine.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the pure this compound.
Protocol 2: Purification of this compound
This protocol focuses on separating the target compound from 4,4'-dimethylbiphenyl, a common and often challenging impurity to remove.
-
Column Preparation: Pack a silica gel column appropriate for the scale of your crude material.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. The non-polar 4,4'-dimethylbiphenyl byproduct will elute first.
-
Monitor the fractions by TLC.
-
Once the homocoupling byproduct has been completely eluted, gradually increase the polarity of the eluent. A gradient up to 70:30 or 60:40 Hexane:Ethyl Acetate is typically sufficient to elute the desired product, this compound.
-
The starting 5-bromo-2-aminopyrimidine and other more polar impurities will remain on the column and elute at higher polarities.
-
-
Isolation: Combine the pure fractions containing the product and concentrate under reduced pressure to yield the purified solid.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 5-Aryl-2-Aminopyrimidines for Biological Assays
As a Senior Application Scientist, I frequently field questions from drug discovery teams grappling with the poor aqueous solubility of promising compounds. A particularly challenging class is the 5-aryl-2-aminopyrimidines. While their scaffold is a cornerstone for many potent inhibitors, especially in kinase research, the appended aryl group often confers significant hydrophobicity, leading to solubility issues that can derail biological assays and produce unreliable data.[1][2][3]
This guide is structured to provide a logical, experience-driven framework for troubleshooting and overcoming these solubility challenges. We will move from foundational questions to detailed, actionable protocols, ensuring that every experimental choice is understood and justified.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering solubility problems with this compound class.
Q1: Why are my 5-aryl-2-aminopyrimidine compounds so poorly soluble in aqueous assay buffers? The solubility challenge arises from a combination of two key structural features. The "5-aryl" group is a large, non-polar substituent that is energetically unfavorable to solvate in water, driving the molecule out of solution.[4] Concurrently, the flat, aromatic nature of both the pyrimidine and the aryl ring can promote intermolecular π-stacking in the solid state, making it harder for solvent molecules to break apart the crystal lattice.[4]
Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening? This is a classic case of confusing kinetic solubility with thermodynamic solubility. In a pure organic solvent like DMSO, your compound is readily dissolved, often to a high concentration. However, when this stock solution is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound is now in a supersaturated state in a medium where it is not truly soluble. This thermodynamically unstable state rapidly resolves itself through precipitation, leading to an inaccurate final concentration in your assay.[5]
Q3: What are the primary strategies I can use to improve solubility for an in vitro assay? There are several effective methods, each with its own mechanism and ideal use case. The most common and effective strategies for this chemical class include:
-
pH Adjustment: Leveraging the basicity of the 2-amino group.[6][7][8]
-
Co-solvents: Using water-miscible organic solvents to reduce the polarity of the assay buffer.[9][10]
-
Cyclodextrins: Encapsulating the hydrophobic aryl group within a host molecule.[11][12][13]
-
Salt Formation: Proactively synthesizing a more soluble salt form of the parent compound.[14][15][16]
Q4: How do I choose the right solubilization strategy for my specific compound and assay? The choice depends on the compound's specific properties and the tolerance of your biological assay system. A decision-making workflow is provided in Section 4 to guide this selection process. Key factors include the compound's basicity (pKa), the assay's sensitivity to organic solvents, and the required final concentration.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a more in-depth look at specific problems and how to resolve them systematically.
Issue 1: Compound Precipitation Upon Dilution from Stock
-
Possible Cause: The final concentration in the assay exceeds the compound's thermodynamic aqueous solubility limit. The percentage of the initial organic solvent (e.g., DMSO) is too low in the final buffer to keep the compound dissolved.
-
Troubleshooting Steps & Solutions:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of your compound to stay below its solubility limit.
-
Optimize Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1.0% DMSO) may be sufficient. Always validate the co-solvent tolerance of your biological system with a vehicle control.[17]
-
Employ a Different Solubilization Strategy: If lowering the concentration is not an option and co-solvents are insufficient or cause interference, you must move to a more robust method like pH adjustment or the use of cyclodextrins.[17]
-
Issue 2: Inconsistent Assay Results or Poor Reproducibility
-
Possible Cause: The presence of undissolved micro-precipitates or aggregates leads to variability in the effective concentration of the compound available to the target.[17]
-
Troubleshooting Steps & Solutions:
-
Visual Inspection: Before use, carefully inspect your prepared solutions (both stock and final dilutions) against a light source. Any visible particulates, cloudiness, or opalescence is a clear sign of precipitation.
-
Stock Solution Filtration: Filter your high-concentration stock solution (e.g., in DMSO) through a 0.22 µm syringe filter to remove any small, undissolved particles before preparing assay dilutions.
-
Pre-Assay Solubility Check: Perform the solubility experiments detailed in Section 3 before running your main biological assay to confirm the maximum soluble concentration under your exact assay conditions.
-
Issue 3: Cellular Toxicity or Assay Interference Not Related to the Compound's Mechanism of Action
-
Possible Cause: The solubilizing agent itself (the "excipient") is impacting the biological system. High concentrations of DMSO can be toxic to cells, and surfactants can denature proteins or disrupt membranes.
-
Troubleshooting Steps & Solutions:
-
Run Rigorous Vehicle Controls: Always include a control group that receives the assay buffer containing the solubilizing agent at the exact same final concentration used for the test compound, but without the compound itself. This will reveal any background effects from your formulation.
-
Minimize Excipient Concentration: Titrate the concentration of your co-solvent or cyclodextrin to find the minimum amount required to achieve the desired solubility.
-
Switch to a More Biocompatible Method: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered more biocompatible than many organic solvents and surfactants and are an excellent alternative.[5]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for systematically improving the solubility of 5-aryl-2-aminopyrimidines.
Protocol 1: Solubility Enhancement by pH Adjustment
The 2-aminopyrimidine moiety is basic and can be protonated to form a more soluble cationic salt. This is effective if the desired final pH of the assay buffer is at least 1.5-2 pH units below the pKa of the 2-amino group.
-
Principle: Lowering the pH of the medium increases the concentration of the protonated, more soluble form of the drug relative to the neutral, less soluble form.[8][18]
-
Methodology:
-
Determine pKa: If not known, determine the pKa of the 2-amino group using computational tools or experimental titration.
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, phosphate) with pH values ranging from 7.5 down to 5.0.
-
Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Test Dilution: Add a small aliquot of the stock solution to each buffer to achieve the target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and low (e.g., ≤0.5%).
-
Equilibrate & Observe: Gently mix and allow the solutions to equilibrate at the intended assay temperature for 1-2 hours.
-
Analyze: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples at high speed (e.g., >14,000 g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. The highest concentration found in a clear solution is the equilibrium solubility at that pH.
-
Protocol 2: Systematic Co-Solvent Screening
This protocol helps identify the most effective co-solvent and the minimum concentration required.
-
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more favorable for solvating hydrophobic compounds.[9]
-
Methodology:
-
Prepare Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO.
-
Prepare Co-solvent Buffers: In your primary assay buffer, prepare a series of solutions containing increasing percentages of a co-solvent (e.g., Ethanol, PEG-400, Propylene Glycol). Typical ranges to test are 1%, 2%, 5%, and 10% (v/v).
-
Test Dilution: Add the DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.
-
Observe & Analyze: Equilibrate and analyze as described in Protocol 1 (steps 5 & 6). Remember to run vehicle controls to assess the impact of the co-solvent on your assay.
-
Protocol 3: Phase Solubility Studies with Cyclodextrins
This method is ideal when organic solvents must be avoided or are ineffective.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form non-covalent inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing apparent solubility.[5][13][19]
-
Methodology:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point due to its high solubility and low toxicity.
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0, 5, 10, 20, 50 mM).
-
Add Excess Compound: Add an excess amount of the solid 5-aryl-2-aminopyrimidine compound to each cyclodextrin solution. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate & Analyze: Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. Analyze the concentration of the compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the solubility of the compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.[20]
-
Section 4: Data Presentation & Visualization
Table 1: Physicochemical Rationale for Solubility Strategies
| Strategy | Underlying Principle | Best Suited For... | Key Consideration |
| pH Adjustment | Protonation of the basic 2-amino group to form a soluble salt.[6][8] | Compounds with a suitable pKa (pKa > assay pH + 2). Assays that are not sensitive to pH changes. | The final pH must be compatible with the biological target's activity and stability. |
| Co-solvents | Reduction of solvent polarity.[9] | General-purpose solubility enhancement for moderately hydrophobic compounds. | Potential for assay interference or cellular toxicity. Requires vehicle controls. |
| Cyclodextrins | Formation of a host-guest inclusion complex, sequestering the hydrophobic moiety.[13][19] | Highly hydrophobic compounds where co-solvents fail or are not tolerated by the assay system. | Can sometimes alter the free concentration of the drug available for binding; this is generally less of a concern at typical screening concentrations. |
| Salt Formation | Pre-synthesized solid form with improved crystal lattice energy and dissolution properties.[14][15] | Lead optimization and preclinical development where a consistent, scalable solid form is needed. | Requires additional chemical synthesis and characterization of the salt form. |
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Cautions |
| DMSO | 0.1% - 1.0% | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at >1%. May interfere with some enzymatic assays. |
| Ethanol | 1% - 5% | Biocompatible at low concentrations. Volatile. | Less powerful solvent than DMSO. Can affect protein stability at higher concentrations. |
| Polyethylene Glycol (PEG 400) | 1% - 10% | Low toxicity, can help stabilize proteins. | Viscous, can be more difficult to work with. May affect some cellular processes. |
| Propylene Glycol | 1% - 10% | Good safety profile, commonly used in formulations. | Can be viscous. Solubilizing power is moderate. |
Visualization: Decision Workflow for Solubility Enhancement
This diagram provides a logical path for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. jmpas.com [jmpas.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Basic Pyrimidine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of basic pyrimidine compounds. Pyrimidines are a cornerstone of many pharmaceutical compounds, but their basic nature often presents significant purification challenges, from chromatographic peak tailing to difficulties in crystallization.
This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges. As your virtual application scientist, my goal is to provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating purification methods.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Area 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Question: Why are the chromatographic peaks for my basic pyrimidine compound showing significant tailing on a standard C18 column?
Answer: Peak tailing is the most common distortion observed when purifying basic compounds like pyrimidines via RP-HPLC.[1] The primary cause is unwanted secondary interactions between your positively charged (protonated) basic analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1]
-
Mechanism of Tailing: Silica surfaces naturally contain acidic silanol groups.[2] Even after the C18 ligands are bonded and the surface is "end-capped," a significant number of these silanols remain exposed.[3] At mobile phase pH values above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[3][4][5] Your basic pyrimidine, which is protonated and positively charged at this pH, engages in a strong ionic interaction with these negative sites.[6][7] This secondary retention mechanism is kinetically slow compared to the primary hydrophobic interaction with the C18 phase, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1][6]
Solutions:
-
Mobile Phase pH Adjustment: Control the ionization state of the silanol groups. By lowering the mobile phase pH to between 2 and 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA), you can ensure the silanol groups remain fully protonated (neutral).[8][9][10] This eliminates the strong ionic interaction, leading to more symmetrical peaks. A good rule of thumb is to adjust the mobile phase pH to be at least two units away from your compound's pKa.[11]
-
Use of Mobile Phase Additives (Competing Bases): Introduce a small, basic amine like triethylamine (TEA) into the mobile phase (e.g., 0.1%).[8] TEA acts as a "silanol suppressor" by competing with your pyrimidine analyte for the active silanol sites.[10][12] This effectively masks the silanols, preventing them from interacting with your compound of interest.[12] However, be aware that TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) applications.[10]
-
Selection of a Specialized HPLC Column: Modern columns are designed to minimize these secondary effects.
-
High-Purity, Type B Silica with Extensive End-capping: These columns have a lower concentration of acidic, metal-contaminated silanols to begin with and are more thoroughly capped to block the remaining ones.[6][9]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group (e.g., an amide) embedded within the C18 chain or at the surface.[4][13] This polar group helps to shield the residual silanols from interacting with basic analytes.[4]
-
Charged Surface Hybrid (CSH) or Positively Charged Surface Columns: Some advanced columns incorporate a low level of positive charge on the stationary phase surface. This creates an electrostatic repulsion with protonated basic analytes, pushing them away from the surface and preventing interaction with silanols, resulting in exceptionally sharp peaks even at low pH.
-
Area 2: Normal-Phase / Silica Gel Flash Chromatography
Question: My pyrimidine compound is streaking badly or not eluting at all from my silica gel flash column, even with highly polar solvents.
Answer: This is a classic problem caused by the strong acid-base interaction between your basic pyrimidine and the acidic surface of the silica gel.[14] The silanol groups on the silica act as Brønsted acids, strongly adsorbing the basic amine functionalities of your compound.[2][14] This can lead to irreversible binding, significant yield loss, and severe peak tailing or streaking.[14]
Solutions:
-
Basify the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your elution solvent.[15]
-
For solvent systems like hexane/ethyl acetate, add 0.1-2% triethylamine (TEA).[16][17]
-
For more polar systems like dichloromethane/methanol, add 0.1-2% ammonium hydroxide to the methanol component.[14][16] The added base neutralizes the acidic silanol sites on the silica surface, preventing your compound from binding ionically and allowing it to elute based on its polarity.[14][16] It is crucial to pre-equilibrate the column with the base-modified solvent before loading your sample.[16]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a more neutral-to-basic environment, ideal for purifying amines.[2][15]
-
Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds, though its chromatographic properties are different.[16][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography strategy for purifying a novel basic pyrimidine? A1: There is no single "best" strategy, but a logical workflow is key. Start with reversed-phase HPLC for analytical method development, as it offers high resolution. When moving to preparative or flash purification, the choice depends on polarity. For less polar compounds, normal-phase on silica with a basic modifier (like TEA) is often fastest.[15][16] For more polar or ionizable pyrimidines, reversed-phase preparative chromatography is often more effective.[14] For very challenging separations involving complex mixtures of polar and non-polar compounds, consider mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column.[19][20][21]
Q2: How do I choose the correct mobile phase pH for my basic pyrimidine in RP-HPLC? A2: The goal is to ensure your analyte is in a single, stable ionic state and that interactions with the column are minimized.
-
Low pH (pH 2-3): This is the most common starting point.[22] At this pH, your basic pyrimidine is fully protonated (charged), and the column's silanol groups are neutral, minimizing tailing.[5][9] Use volatile acids like formic acid (0.1%) or TFA (0.05-0.1%) for MS compatibility.[9][23]
-
High pH (pH 8-10): This is an alternative strategy. At high pH, your pyrimidine is in its neutral, free-base form, and the silanols are deprotonated (charged).[24][25] While this also avoids tailing from acid-base interactions, you MUST use a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica will dissolve above pH 8.[22][26]
Q3: My pyrimidine compound refuses to crystallize from any solvent I've tried. What are my options? A3: Difficulty in crystallization is common for polar, flexible molecules.[27] If direct crystallization fails, consider these strategies:
-
Salt Formation: React your basic pyrimidine with a suitable acid (e.g., HCl, HBr, tartaric acid, methanesulfonic acid) to form a salt. Salts often have much higher crystallinity and lower solubility than the corresponding free base, making them easier to crystallize.
-
Anti-Solvent Crystallization: Dissolve your compound in a small amount of a good solvent, then slowly add an "anti-solvent" (in which the compound is insoluble but is miscible with the first solvent) until the solution becomes turbid, indicating the onset of precipitation.[27][28] Warming the mixture to redissolve, followed by slow cooling, can yield high-quality crystals.[29]
-
Co-crystal Formation: If salt formation is not viable, consider forming a co-crystal. This involves crystallizing your API with a second, pharmaceutically acceptable molecule (a "coformer") to form a new crystalline solid with improved properties.[30]
Data & Protocols
Data Presentation
Table 1: Comparison of Common Mobile Phase Modifiers for RP-HPLC of Basic Pyrimidines
| Modifier | Typical Conc. | Operating pH | Mechanism of Action | MS Compatibility | Key Considerations |
| Formic Acid | 0.1% | ~2.7 | Silanol protonation | Excellent | Standard choice for LC-MS.[9] |
| TFA | 0.05 - 0.1% | ~2.0 | Silanol protonation, ion-pairing | Fair | Strong ion-pairing can cause ion suppression in MS.[23] |
| Ammonium Formate | 10-20 mM | pH 3-6 (Buffered) | Buffering, silanol masking | Excellent | Provides pH control for better reproducibility.[9] |
| Triethylamine (TEA) | 0.1 - 0.5% | Adjusted with acid | Competing base (silanol masking) | Poor | Not volatile, suppresses MS signal. Can shorten column life.[10][12] |
| Ammonium Hydroxide | 0.1% | ~10 | Analyte neutralization (free base) | Good | Requires a pH-stable column. Excellent for free-basing. |
Experimental Protocols
Protocol 1: Method Development for RP-HPLC Purification of a Basic Pyrimidine
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 100 Å, 2.1 x 50 mm, <3 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Scouting Gradient:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 minute.
-
Equilibration: Return to 5% B and hold for 2 minutes.
-
-
Analysis of Results:
-
Good Peak Shape, Poor Retention: If the peak elutes too early but looks symmetrical, increase retention by running a shallower gradient (e.g., 5-50% B over 10 minutes).
-
Peak Tailing Observed: If tailing persists, switch to a column specifically designed for basic compounds (e.g., a polar-embedded or charged-surface phase) and repeat the scouting gradient.
-
Poor Resolution: Optimize the gradient around the elution time of your compound. If co-elution is an issue, try switching the organic modifier from Acetonitrile to Methanol, as this can alter selectivity.
-
-
Scale-Up: Once an optimized analytical method is achieved, use geometric scaling calculations to transfer the method to a larger diameter preparative column with the same stationary phase chemistry.
Protocol 2: Flash Chromatography on Silica Gel using a Basic Modifier
-
Solvent System Selection (TLC):
-
Develop a TLC method using a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Spot your crude material on a TLC plate and develop it. If the spot streaks, add 1% TEA (for Hex/EtOAc) or 1% NH₄OH (for DCM/MeOH) to the mobile phase and run a new TLC plate. The spot should be much more compact. Aim for an Rf value of 0.2-0.3 for the compound of interest.
-
-
Column Packing and Equilibration:
-
Choose an appropriately sized silica gel column for your sample mass.
-
Prepare your mobile phase, including the basic additive identified in the previous step.
-
Crucial Step: Equilibrate the column with at least 3-5 column volumes (CV) of the base-modified mobile phase. This neutralizes the silica surface before the sample is introduced.[16]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and placing the dried powder on top of the column.
-
-
Elution and Fraction Collection:
-
Run the purification using the optimized mobile phase. A step or linear gradient can be used to elute the compound.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Post-Purification: Combine pure fractions and remove the solvent under reduced pressure. Note that the basic modifier (e.g., TEA) will also need to be removed, which can typically be achieved under high vacuum.
Visualized Workflows
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. labcompare.com [labcompare.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. welch-us.com [welch-us.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. quora.com [quora.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
- 23. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy [phenomenex.com]
- 24. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 25. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 26. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 27. benchchem.com [benchchem.com]
- 28. syrris.com [syrris.com]
- 29. Crystallization in the Pharmaceutical Industry: Principles and Practices | Zhanghua Dryer [filter-dryer.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Mastering Arylboronic Acid Stability in Suzuki-Miyaura Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using arylboronic acids. As experienced chemists know, the success of a Suzuki reaction often hinges on the stability of the boronic acid partner, which can be prone to several decomposition pathways. This resource provides in-depth, field-proven insights into identifying, understanding, and, most importantly, preventing these undesired side reactions.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the primary culprits of arylboronic acid decomposition—protodeboronation, boroxine formation, and oxidative degradation—and offer targeted troubleshooting in a practical question-and-answer format.
Understanding the Instability: Primary Decomposition Pathways
Arylboronic acids, while remarkably versatile, are susceptible to degradation under typical Suzuki reaction conditions. Understanding the mechanisms of these decay pathways is the first step toward effective troubleshooting.
Decomposition Pathways of Arylboronic Acids
Caption: Major decomposition routes for arylboronic acids in Suzuki reactions.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during Suzuki-Miyaura coupling reactions related to the stability of arylboronic acids.
Issue 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is the undesired cleavage of the C-B bond, replaced by a C-H bond, leading to the formation of a simple arene byproduct instead of the desired biaryl.[1] This side reaction is a frequent cause of low yields.
Q1: I'm observing significant amounts of the deboronated starting material in my reaction mixture. What is causing this?
A1: You are likely encountering protodeboronation. This reaction can be catalyzed by either acid or base.[1][2]
-
Base-Catalyzed Protodeboronation: This is more common under Suzuki conditions. The base required for the catalytic cycle (e.g., hydroxides, carbonates) activates the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][4] However, this boronate is also more susceptible to protonolysis, where a proton source (often water in the solvent) cleaves the C-B bond.[1][5] Electron-rich and sterically hindered arylboronic acids are particularly prone to this pathway.[6]
-
Acid-Catalyzed Protodeboronation: While less common in standard Suzuki reactions which are run under basic conditions, acidic impurities in your starting materials or solvents can also promote this side reaction.[7][8]
Q2: How can I minimize protodeboronation in my Suzuki reaction?
A2: Minimizing protodeboronation involves a multi-faceted approach focusing on the choice of base, solvent, and even the form of the boronic acid itself.
| Strategy | Rationale | Recommended Actions |
| Use Milder Bases | Strong bases in aqueous media accelerate the formation of the highly reactive boronate species, which is prone to protonolysis.[5][9] | Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For particularly sensitive substrates, consider using KF.[5][9] |
| Employ Anhydrous Conditions | Water is the primary proton source for protodeboronation. Removing it from the reaction can significantly suppress this side reaction.[9] | Use anhydrous solvents (e.g., dry THF, dioxane, toluene) and ensure your base is dry.[9][10] |
| Utilize Boronic Acid Derivatives | "Slow-release" strategies maintain a low concentration of the active boronic acid, minimizing its decomposition time.[11][12] | Use air-stable derivatives like MIDA boronates, potassium trifluoroborate salts, or pinacol esters. These release the boronic acid slowly in situ.[12][13][14] |
| Optimize Catalyst System | A highly active catalyst can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation.[1] | Screen different palladium precatalysts and ligands to find a system that promotes rapid catalytic turnover.[15] |
Issue 2: Boroxine Formation - The Trimerization Problem
Boronic acids can undergo dehydration, especially when heated in anhydrous solvents, to form cyclic trimeric anhydrides known as boroxines.[16][17][18] While this is a reversible process, the formation of boroxines can sequester the active monomeric boronic acid, potentially slowing down the reaction.
Q3: My reaction seems to stall, and I suspect boroxine formation. How can I confirm this and what should I do?
A3: Boroxine formation is favored by anhydrous conditions and heat, which are common in many Suzuki protocols.[17] The equilibrium between the boronic acid and its boroxine can be influenced by reaction conditions.
-
Confirmation: While direct detection during a reaction is difficult without in situ monitoring (like ¹¹B NMR), if you are using strictly anhydrous conditions and high temperatures, boroxine formation is a strong possibility.
-
Solution: The hydrolysis of boroxines back to the active boronic acid is typically rapid in the presence of water.[19][20] Adding a small amount of water to your solvent system (e.g., dioxane/water mixtures) can shift the equilibrium back towards the monomeric boronic acid, which is the active species in the catalytic cycle.[21]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boroxine - Wikipedia [en.wikipedia.org]
- 19. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Pyrimidine Substitution Reactions
Introduction
Welcome to the Technical Support Center for pyrimidine substitution reactions. The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in nucleic acids and a wide array of pharmacologically active compounds.[1] However, the successful synthesis of pyrimidine derivatives hinges on the precise control of regioselectivity—the ability to direct a substitution reaction to a specific carbon atom on the ring.
Researchers frequently encounter challenges in achieving the desired regiochemical outcome, leading to product mixtures, low yields, and complex purification procedures.[2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to regioselectivity in pyrimidine functionalization. We will delve into the fundamental principles governing these reactions and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.
Part 1: Fundamental Principles of Regioselectivity
Understanding the electronic nature of the pyrimidine ring is paramount to controlling substitution patterns. The two nitrogen atoms render the ring electron-deficient, which profoundly influences its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common reaction type for functionalizing pyrimidines. The electron-deficient nature of the ring facilitates the attack of nucleophiles, particularly when good leaving groups (e.g., halogens) are present.
-
Positional Reactivity: The positions on the pyrimidine ring have a distinct reactivity hierarchy. The C4 and C6 positions are the most electrophilic, followed by the C2 position. This is because the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto both nitrogen atoms when attack occurs at these positions.[4][5][6]
-
C5 Position: The C5 position is the least reactive towards nucleophiles as the resulting negative charge cannot be stabilized by the adjacent nitrogen atoms.
-
Influence of Substituents: The regioselectivity of SNAr is highly sensitive to the electronic and steric effects of other substituents on the ring.[2][7] Electron-donating groups can alter the typical reactivity patterns, sometimes favoring C2 substitution.[2] Conversely, electron-withdrawing groups at C5 generally enhance the inherent preference for C4 substitution.[8][9]
Electrophilic Aromatic Substitution
Due to the electron-deficient character of the pyrimidine ring, electrophilic aromatic substitution is generally difficult.[10][11]
-
Activation Required: The reaction typically requires the presence of strong electron-donating groups (e.g., -NH2, -OH) on the ring to proceed.[10][12]
-
Site of Substitution: When the ring is sufficiently activated, electrophilic attack occurs at the C5 position, which is the most electron-rich carbon.[10][12]
Transition-Metal Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds on pyrimidine rings.
-
Conventional Selectivity: For dihalopyrimidines, such as 2,4-dichloropyrimidine, cross-coupling reactions like Suzuki, Buchwald-Hartwig, and C-S coupling conventionally favor reaction at the C4 position.[13][14][15]
-
Inverting Selectivity: Achieving selectivity for the C2 position has been a significant challenge.[13] However, recent advances have shown that selectivity can be inverted by carefully choosing the catalyst system, particularly by using bulky N-heterocyclic carbene (NHC) ligands, which can favor C2 functionalization.[13][14][16]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during pyrimidine substitution experiments.
Q1: My SNAr reaction on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. Why is this happening and how can I favor C4?
A1: This is a classic regioselectivity problem. While C4 is generally the more reactive site, several factors can lead to a loss of selectivity.[2][17]
-
Causality: The relative reactivity of C2 and C4 is governed by the stability of the Meisenheimer intermediate.[4] While the C4-attack intermediate is often more stable, the energy difference can be small. Reaction conditions (temperature, solvent) and the nature of the nucleophile can influence the C4/C2 ratio. Furthermore, substituents on the ring can dramatically alter the electronic landscape. For instance, an electron-donating group at C6 can reverse the selectivity, making C2 the preferred site of attack.[2]
-
Troubleshooting Steps:
-
Lower the Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance the selectivity for the more reactive C4 position.
-
Solvent Choice: The solvent can influence the stability of the intermediates. Experiment with a range of solvents (e.g., THF, Dioxane, DMF, NMP) to find the optimal conditions for C4 selectivity.
-
Nucleophile & Base: A less reactive (i.e., less basic) nucleophile may exhibit higher selectivity. If using a strong base to generate the nucleophile, consider using a weaker base or a pre-formed salt of the nucleophile.
-
Q2: I'm trying to perform a Suzuki coupling on 2,4-dichloropyrimidine and the reaction is occurring at C4. How can I achieve C2-selective coupling?
A2: Inverting the conventional C4-selectivity in Pd-catalyzed cross-couplings is a known challenge but is achievable with the right catalytic system.[13][14][16]
-
Causality: The regioselectivity of cross-coupling reactions is determined by the oxidative addition step. For 2,4-dihalopyrimidines, oxidative addition of the Pd(0) catalyst is typically faster at the C4-halogen bond. To achieve C2 selectivity, you need a catalyst system that preferentially reacts at the C2 position.
-
Solution: The key is ligand selection. The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to uniquely favor C2-selective cross-coupling.[13][14] This atypical selectivity is highly sensitive to the structure of the Pd(II) precatalyst.[13]
-
Recommended Catalyst System: Try using a palladium precatalyst supported by a bulky NHC ligand. This approach has been successful for C2-selective C-S coupling and can be adapted for other cross-coupling reactions.[13][14][16]
Q3: My electrophilic substitution (e.g., nitration, halogenation) on a pyrimidine derivative is failing. What am I doing wrong?
A3: Electrophilic substitution on an unactivated pyrimidine ring is inherently difficult due to its electron-deficient nature.[10][11]
-
Causality: The two ring nitrogens strongly withdraw electron density, deactivating the ring towards attack by electrophiles. Under the strongly acidic conditions often required, the ring nitrogens can also become protonated, further deactivating the system.
-
Troubleshooting Steps:
-
Check for Activating Groups: Successful electrophilic substitution requires the presence of one or more strong electron-donating groups (EDGs), such as amino (-NH2) or hydroxyl (-OH) groups.[10][12] These groups increase the electron density of the ring, particularly at the C5 position.
-
Reaction Conditions: Even with activating groups, the reaction may require forcing conditions. However, be mindful of potential side reactions or degradation.
-
Alternative Strategy: If direct electrophilic substitution is not feasible, consider an alternative synthetic route. This might involve a lithiation/borylation sequence followed by a Suzuki coupling, or functionalizing a precursor before forming the pyrimidine ring.
-
Q4: I have a substituent at the C5 position of 2,4-dichloropyrimidine. How does this affect SNAr regioselectivity?
A4: A C5 substituent can have a significant electronic and steric influence on the regioselectivity of SNAr reactions.
-
Electron-Withdrawing Groups (EWGs): A C5-EWG (e.g., -NO2, -CN) will further decrease the electron density of the ring, generally increasing the rate of SNAr. It typically reinforces the inherent preference for substitution at the C4 position.[8][9]
-
Electron-Donating Groups (EDGs): A C5-EDG can decrease the overall reactivity of the substrate towards nucleophiles. Its effect on regioselectivity is often less pronounced than that of EWGs but can subtly influence the C4/C2 ratio.
-
Steric Hindrance: A bulky C5 substituent can sterically hinder the approach of a nucleophile to the C4 position, potentially leading to an increased amount of C2 substitution.[2]
Part 3: Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Controlling SNAr on Dichloropyrimidines
Problem: You are performing a nucleophilic substitution on a 2,4-dichloropyrimidine and observe poor regioselectivity, resulting in a mixture of C2 and C4 isomers that are difficult to separate.
Diagnostic Workflow
Use the following decision tree to diagnose the potential cause of poor regioselectivity.
Caption: Diagnostic workflow for poor SNAr regioselectivity.
Proposed Solutions & Protocols
| Solution ID | Strategy | Rationale |
| S1-A | Temperature Control | Lowering the reaction temperature often enhances kinetic control, favoring attack at the most electrophilic site (typically C4). |
| S1-B | Solvent Screening | The polarity and coordinating ability of the solvent can stabilize one transition state over another, influencing the product ratio. |
| S1-C | Sequential Substitution | If possible, use two different nucleophiles. The first, more reactive nucleophile will substitute at C4. The second substitution at C2 may then require harsher conditions. A phenylthio group can be used as a placeholder at C4, which can later be displaced or used in a cross-coupling reaction.[1] |
Protocol 1: Temperature-Controlled SNAr for Enhanced C4-Selectivity
Objective: To maximize the formation of the C4-substituted product by running the reaction at low temperature.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Nucleophile (e.g., a secondary amine) (1.1 eq)
-
Aprotic solvent (e.g., dry THF)
-
Mild base (e.g., DIPEA) (1.5 eq)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Dissolve the 2,4-dichloropyrimidine in dry THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the nucleophile and DIPEA in dry THF.
-
Add the nucleophile solution to the cold pyrimidine solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Analyze the crude C4/C2 product ratio by 1H NMR before purification.
Guide 2: Inverting Selectivity in Palladium-Catalyzed Cross-Coupling
Problem: You need to synthesize a C2-functionalized pyrimidine from a 2,4-dihalo-pyrimidine substrate via a cross-coupling reaction, but are only observing the C4-product.
Factors Influencing Cross-Coupling Regioselectivity
Caption: Key factors controlling regioselectivity in Pd-catalyzed cross-couplings.
Proposed Solutions & Protocols
| Solution ID | Strategy | Rationale |
| S2-A | Bulky NHC Ligand | Employ a palladium precatalyst with a sterically demanding N-heterocyclic carbene (NHC) ligand. This has been demonstrated to invert the conventional selectivity and favor C2-coupling.[13][14] |
| S2-B | Precatalyst Screening | The choice of Pd(II) precatalyst can be critical and its interaction with the ligand dictates the active catalytic species.[13] Screen different precatalysts (e.g., those based on allyl or cinnamyl ligands) in combination with your chosen NHC ligand. |
| S2-C | Substrate Modification | In some cases, installing a bulky directing group at C5 can sterically block C4, forcing the reaction to occur at C2.[14] This is a less direct strategy but can be effective. |
Protocol 2: C2-Selective C-S Cross-Coupling using a Bulky NHC Ligand
Objective: To achieve a C2-selective thiolation of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Thiol (e.g., 4-methoxythiophenol) (1.2 eq)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2) (2.5 mol %)
-
Bulky NHC ligand (e.g., IPr·HCl) (5 mol %)
-
Base (e.g., NaOt-Bu) (1.4 eq)
-
Solvent (e.g., Dioxane)
Procedure:
-
To an oven-dried vial, add the palladium precatalyst, the NHC ligand salt, and the base under an inert atmosphere.
-
Add the solvent, followed by the thiol and the 2,4-dichloropyrimidine.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS to track the formation of C2 and C4 isomers.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate the solution and analyze the crude product ratio by 1H NMR.
-
Purify the desired C2-substituted product by column chromatography.
References
- 1. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling the Synthesis of 5-(p-Tolyl)pyrimidin-2-amine
Welcome to the dedicated technical support guide for the synthesis of 5-(p-Tolyl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. We will address common pitfalls, provide in-depth troubleshooting guides, and offer validated protocols to ensure your scale-up campaign is efficient, reproducible, and successful.
The synthesis of this valuable pyrimidine derivative, a key building block in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. While robust on a small scale, scaling this process introduces challenges related to mass transfer, thermal management, reagent stability, and impurity profiling. This guide is structured to address these issues head-on in a practical, question-and-answer format.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from 2-aminopyrimidine. The first step is an electrophilic bromination to install the necessary handle for the subsequent cross-coupling reaction. The second, and most critical, step is the palladium-catalyzed Suzuki-Miyaura coupling with p-tolylboronic acid.
Caption: High-level overview of the synthetic route to this compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis and scale-up.
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the first critical factors to investigate?
A: Low conversion is the most frequent issue. Before re-running the reaction, verify these four critical areas:
-
Atmosphere Control: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. Inadequate degassing is a primary cause of catalyst death and failed reactions.[1]
-
Reagent Quality: Pay special attention to the p-tolylboronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, which are often less reactive.[1] Furthermore, ensure your base is anhydrous (if required by the solvent) and finely powdered for better solubility and reactivity.
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are equal. For an electron-rich heterocycle like 2-aminopyrimidine, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often more effective than Pd(PPh₃)₄, as they promote the crucial oxidative addition step.[2]
-
Solvent and Base Compatibility: The choice of solvent and base is interdependent. For instance, using potassium carbonate (K₂CO₃) often requires an aqueous co-solvent (e.g., Dioxane/Water) to facilitate its solubility and activity.[3] If using an anhydrous solvent like THF or Toluene, a more soluble inorganic base like K₃PO₄ or an organic base might be necessary.
Q2: I'm observing a major byproduct that corresponds to the homocoupling of p-tolylboronic acid (4,4'-dimethyl-1,1'-biphenyl). How can I minimize this?
A: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[1] To suppress it:
-
Stoichiometry Control: Use the boronic acid in a slight excess, typically 1.1 to 1.2 equivalents relative to the 5-bromopyrimidin-2-amine. A large excess can favor homocoupling.
-
Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Degas your solvent and reaction mixture thoroughly. Three cycles of vacuum/inert gas backfill are recommended for scale-up.
-
Controlled Addition: On a larger scale, consider adding the boronic acid solution slowly to the reaction mixture at temperature. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction to the active Pd(0) state before the boronic acid has a chance to homocouple.
Q3: How can I effectively remove residual palladium from my final product to meet regulatory limits (e.g., <10 ppm)?
A: Palladium removal is a critical step in pharmaceutical synthesis. A multi-pronged approach is most effective:
-
Optimized Work-up: After the reaction, a quench with an aqueous solution of a sulfur-containing reagent like sodium sulfide or L-cysteine can precipitate a significant portion of the palladium.
-
Activated Carbon Treatment: Stirring the crude product solution in a suitable solvent with a high-grade activated carbon (e.g., Darco®) for several hours is a cost-effective method for scavenging palladium.
-
Dedicated Scavengers: For very low limits, commercially available palladium scavengers (e.g., silica- or polymer-bound thiols or amines) are highly effective. The crude product is passed through a plug of the scavenger or stirred with it as a slurry.
-
Recrystallization: A well-chosen crystallization solvent system can be highly effective at rejecting metal impurities. The final, purified product should always be analyzed for residual palladium content by ICP-MS.
Q4: The reaction worked perfectly on a 1g scale, but failed when I tried it at 50g. What specific scale-up factors should I consider?
A: This is a classic scale-up challenge. The main culprits are changes in physical parameters:
-
Mixing and Mass Transfer: In a larger vessel, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to side reactions or incomplete conversion. Ensure your stirring is vigorous and that the vessel geometry (e.g., use of baffles) promotes good turnover.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up. A reaction that was easy to heat or cool in a round-bottom flask may be difficult to control in a large reactor. This can affect reaction kinetics and byproduct formation. Use a reactor with a jacketed heating/cooling system and monitor the internal reaction temperature closely.
-
Degassing Efficiency: It is much harder to effectively degas a large volume of solvent. Sparging with an inert gas (bubbling it through the liquid) for an extended period is more effective than just vacuum/backfill cycles on a large scale.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
Question: My TLC/LC-MS analysis shows mostly unreacted 5-bromopyrimidin-2-amine after the recommended reaction time. I've checked for oxygen. What else could be wrong?
Answer: When catalyst deactivation by oxygen is ruled out, the issue often lies within the delicate interplay of the catalytic cycle components.
Caption: Troubleshooting decision tree for low reaction conversion.
Detailed Analysis:
-
Catalyst System Inactivity:
-
Cause: The palladium precatalyst or the phosphine ligand may have degraded. Phosphine ligands, especially, can be sensitive to air and moisture. The palladium(0) active species is readily oxidized to inactive palladium(II).[1]
-
Solution: Always use fresh, high-quality catalyst and ligand from a reputable supplier. Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) which are designed for easy handling and consistent activity.[2]
-
-
Boronic Acid Degradation (Protodeborylation):
-
Cause: The C-B bond in p-tolylboronic acid can be cleaved under the reaction conditions, especially in the presence of water and at elevated temperatures, to regenerate toluene. This is a common decomposition pathway.[4]
-
Solution: Use fresh boronic acid. If the problem persists, consider converting the boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or MIDA ester, which are more resistant to protodeborylation.
-
-
Suboptimal Base or Solvent:
-
Cause: The base plays a crucial role in activating the boronic acid for transmetalation.[3] If the base is not sufficiently strong or soluble in the reaction medium, this key step will be slow or non-existent. For example, K₂CO₃ has very poor solubility in anhydrous THF.
-
Solution: Match your base to your solvent. For anhydrous systems like THF or Toluene, K₃PO₄ is a common and effective choice. For solvent systems containing water (like Dioxane/H₂O), K₂CO₃ or Cs₂CO₃ are excellent options. Grinding the base to a fine powder before use can significantly improve its performance.
-
Problem 2: Formation of Key Side Products
Question: Besides my desired product, I'm seeing significant peaks for 4,4'-dimethyl-1,1'-biphenyl (from homocoupling) and 2-aminopyrimidine (from dehalogenation). How can I suppress these?
Answer: These two side reactions compete with your desired product formation and must be controlled for a high-yielding and clean process.
-
Dehalogenation Mechanism: After oxidative addition of 5-bromopyrimidin-2-amine to the Pd(0) center, the resulting aryl-Pd(II)-Br intermediate can react with a proton source (like trace water or solvent impurities) to reductively eliminate 2-aminopyrimidine.[1]
-
Mitigation:
-
Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions to minimize proton sources.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination over the dehalogenation pathway.
-
Base Choice: Using a non-nucleophilic, hindered base can sometimes reduce the availability of protons for this side reaction.
-
-
-
Homocoupling Mechanism: As discussed in the FAQs, this is primarily caused by oxygen or premature reaction of the boronic acid.
-
Mitigation:
-
Rigorous Degassing: This is the most critical factor.
-
Stoichiometry: Avoid a large excess of the boronic acid.
-
Temperature Profile: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling side reaction relative to the productive cross-coupling.
-
-
Problem 3: Purification and Isolation Challenges
Question: My crude product is a dark, oily solid that is difficult to handle. Column chromatography gives poor separation from a closely-eluting impurity. What are my options?
Answer: Purification is often the bottleneck in scaling up. A robust crystallization is far more desirable than large-scale chromatography.
-
Work-up Optimization: Before attempting purification, ensure the work-up is clean. A common issue is the formation of emulsions during the aqueous wash. Adding brine can help break these up. Filtering the organic layer through a pad of Celite® can remove fine particulates that may inhibit crystallization.
-
Decolorization: The dark color is often due to residual palladium black or other high-molecular-weight impurities. Before crystallization, perform an activated carbon treatment as described in the FAQs.
-
Systematic Recrystallization Screening:
-
Solvent Choice: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Screen a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane).
-
Anti-Solvent Method: If a single solvent doesn't work, try an anti-solvent approach. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., THF or dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until turbidity is observed. Heat to re-dissolve, then cool slowly.
-
Control Cooling Rate: Crashing the product out by cooling too quickly often traps impurities. A slow, controlled cooling profile is essential for growing pure crystals.
-
Validated Experimental Protocols
Protocol 1: Synthesis of 5-Bromopyrimidin-2-amine (100g Scale)
This protocol is adapted from established literature procedures.[5][6]
-
Setup: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminopyrimidine (95.1 g, 1.0 mol) and acetonitrile (1 L).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
NBS Addition: Dissolve N-Bromosuccinimide (NBS, 182.4 g, 1.025 mol, 1.025 equiv.) in acetonitrile (500 mL). Add this solution dropwise to the reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (16-18 hours). Protect the reaction from light by covering the flask with aluminum foil.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. To the resulting slurry, add water (1 L) and stir for 1 hour.
-
Isolation: Filter the solid product using a Buchner funnel, wash the filter cake thoroughly with water (3 x 200 mL), and then with a small amount of cold diethyl ether (100 mL).
-
Drying: Dry the white to off-white solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 155-165 g (90-95%)
-
Purity (by NMR/LC-MS): >97%
-
Protocol 2: Suzuki-Miyaura Coupling for this compound (100g Scale)
This protocol utilizes a modern, robust catalyst system suitable for scale-up.
-
Setup: To a 2L jacketed reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet, add 5-bromopyrimidin-2-amine (87.0 g, 0.5 mol), p-tolylboronic acid (74.8 g, 0.55 mol, 1.1 equiv.), and finely powdered potassium phosphate (K₃PO₄, 212.3 g, 1.0 mol, 2.0 equiv.).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (800 mL) and degassed water (80 mL) to the reactor.
-
Catalyst Addition: Add XPhos Pd G3 (2.12 g, 2.5 mmol, 0.5 mol%).
-
Reaction: Begin vigorous stirring and heat the mixture to 85-90 °C (internal temperature). Maintain this temperature and monitor the reaction progress by TLC or LC-MS (typically complete in 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (500 mL) and water (500 mL). Stir for 15 minutes, then separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 2L flask. Based on screening, isopropanol is often a suitable solvent.
-
Dissolution: Add isopropanol (approx. 500-700 mL) and heat the mixture to reflux with stirring until all the solid dissolves. If the solution is colored, this is the point to perform a hot filtration after an optional activated carbon treatment.
-
Crystallization: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash the cake with a small amount of cold isopropanol, and dry in a vacuum oven at 60 °C.
-
Expected Yield: 70-80 g (76-86% over two steps)
-
Purity (by NMR/LC-MS): >99%
-
Residual Palladium: <10 ppm (by ICP-MS)
-
Data & Parameter Tables
Table 1: Comparison of Common Palladium Catalysts/Ligands for Suzuki Coupling
| Catalyst System | Ligand Type | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1 - 5 | Inexpensive, readily available | Air-sensitive, may require higher temperatures, less effective for challenging substrates |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | Good for a wide range of substrates | Can be less active for electron-rich heterocycles |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand (Biarylphosphine) | 0.5 - 2 | Highly active, air-stable ligands, excellent for challenging couplings, low catalyst loading | Higher cost |
| XPhos Pd G3 | Buchwald Pre-catalyst | 0.5 - 2 | Air-stable solid, easy to handle, highly active and reliable for scale-up | Highest cost |
Table 2: Solvent and Base Selection Guide for Suzuki Coupling
| Solvent System | Recommended Bases | Temperature Range (°C) | Key Considerations |
| Dioxane / H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80 - 100 | Excellent for many substrates; Dioxane is a potential peroxide former. |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | 80 - 110 | Good for hydrophobic substrates; vigorous mixing needed for biphasic system. |
| THF (anhydrous) | K₃PO₄, NaOtBu | 60 - 65 | Lower boiling point limits temperature; must be anhydrous. |
| 2-MeTHF / H₂O | K₃PO₄, K₂CO₃ | 75 - 85 | Greener solvent alternative to THF and Dioxane. |
References
Technical Support Center: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: the formation of homocoupling byproducts in cross-coupling reactions. This guide is designed to provide you with not just solutions, but a deeper mechanistic understanding to empower your troubleshooting efforts. Whether you're working on a Suzuki, Sonogashira, or Buchwald-Hartwig reaction, the principles and strategies discussed here will help you enhance your yields and simplify your purifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary mechanistic causes of homocoupling in my cross-coupling reaction?
A1: Homocoupling, the undesired dimerization of your starting materials (e.g., two boronic acids in a Suzuki reaction or two alkynes in a Sonogashira reaction), primarily stems from two competing mechanistic pathways that can hijack your catalyst or starting materials.
-
Oxidative Homocoupling (Oxygen-Mediated): This is the most common culprit. Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) intermediates can then undergo two sequential transmetalation steps with your organometallic reagent (like a boronic acid or organozinc compound), followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3] This pathway is particularly prevalent in Suzuki reactions.[1][4]
-
Reductive Homocoupling & Precatalyst Activation: When you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced to the active Pd(0) state to enter the catalytic cycle.[2] One pathway for this reduction involves the organometallic reagent acting as the reductant, which results in its own homocoupling.[2][3] For example, two molecules of a boronic acid can react with Pd(II) to form a biaryl and Pd(0).[3]
-
Copper-Mediated Homocoupling (Glaser Coupling): In Sonogashira reactions, the copper(I) co-catalyst, essential for activating the terminal alkyne, can also promote the oxidative dimerization of two copper acetylide intermediates, especially in the presence of oxygen.[5][6] This specific type of homocoupling is known as Glaser coupling.[5][7]
Q2: I'm observing significant boronic acid homocoupling in my Suzuki reaction. Where should I start troubleshooting?
A2: Significant homocoupling in a Suzuki reaction almost always points to issues with oxygen or the initial activation of your catalyst. Here’s a logical workflow to diagnose and solve the issue.
dot
Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.
-
Step 1: Rigorous Deoxygenation. This is the most critical and effective first step. Ensure your solvents are thoroughly degassed using methods like subsurface sparging with nitrogen or argon, or by performing at least three freeze-pump-thaw cycles.[2][3] Always run the reaction under a positive pressure of an inert gas.[2][8]
-
Step 2: Evaluate Your Palladium Source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ to bypass the problematic initial reduction step.[9] Alternatively, adding a mild reducing agent, such as potassium formate, can facilitate a cleaner reduction of Pd(II) to Pd(0) without promoting significant homocoupling.[3][10]
Q3: How does my choice of ligand and base affect homocoupling?
A3: The ligand and base are not just passive players; they actively modulate the catalyst's reactivity and can steer the reaction towards or away from homocoupling.
-
Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) are highly effective at minimizing homocoupling.[8][11]
-
Mechanistic Reason: These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[1][12] The steric bulk accelerates the final C-C bond-forming reductive elimination, minimizing the time the palladium complex spends in intermediate states that could lead to side reactions.[1] Furthermore, their bulkiness can create a sterically hindered environment around the palladium center, disfavoring the bimolecular interactions required for homocoupling.[13]
-
-
Base: The base plays a critical role in the transmetalation step, but its strength and solubility matter.[8][14]
-
Mechanistic Reason: A very strong or harsh base can accelerate the decomposition of sensitive boronic acids.[8] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective in promoting transmetalation without causing excessive side reactions.[8][15] Poor solubility of the base can also lead to reproducibility issues and localized high concentrations that degrade starting materials.[16]
-
The interplay of these factors is summarized in the table below.
| Parameter | To Minimize Homocoupling | Rationale |
| Palladium Source | Use Pd(0) precatalysts (e.g., Pd₂(dba)₃, Buchwald G3/G4) | Bypasses the initial Pd(II) -> Pd(0) reduction step that can cause homocoupling.[1][2] |
| Ligand | Use bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or NHCs | Accelerates reductive elimination and sterically hinders dimerization pathways.[1][12] |
| Base | Use milder, soluble bases (e.g., K₃PO₄, Cs₂CO₃) | Prevents decomposition of sensitive organometallic reagents.[8][15] |
| Atmosphere | Strict exclusion of oxygen (use inert gas) | Prevents oxidation of Pd(0) to the Pd(II) species that drive oxidative homocoupling.[3][10] |
| Additives | Add mild reducing agents (e.g., potassium formate) with Pd(II) sources | Promotes clean reduction to Pd(0) without consuming the nucleophile.[3][9] |
Q4: I'm performing a Sonogashira coupling and observing significant alkyne dimerization (Glaser coupling). How can I prevent this?
A4: Glaser coupling is the Achilles' heel of the traditional Sonogashira reaction. The problem lies with the copper(I) co-catalyst, which, while facilitating the key transmetalation step, also catalyzes the oxidative dimerization of your alkyne.[5]
The most effective strategy is to switch to a copper-free protocol .[2][5]
-
How it Works: Copper-free Sonogashira reactions rely on palladium catalysts, often paired with specific ligands and amine bases, to carry out the entire catalytic cycle without the need for a copper co-catalyst.[5] This completely eliminates the primary pathway for Glaser coupling.[17][18]
-
Practical Steps:
-
Eliminate the copper source (e.g., CuI) from your reaction.
-
Increase the loading of your amine base (e.g., triethylamine, diisopropylamine), which will facilitate the deprotonation of the alkyne.
-
Ensure the reaction is run under strictly anaerobic conditions, as oxygen can still degrade the Pd(0) catalyst.[5]
-
If a copper-free protocol is not feasible, the following optimizations can help:
-
Add a Reducing Agent: Including a mild reducing agent can help keep the copper in its +1 oxidation state, suppressing the oxidative dimerization.[7]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes slow down the rate of Glaser coupling relative to the desired cross-coupling.
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize how homocoupling pathways diverge from the desired cross-coupling cycle.
dot
Caption: Desired cross-coupling cycle versus the competing oxygen-mediated homocoupling pathway.
Detailed Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
This protocol provides a robust method for coupling an aryl bromide with a boronic acid, incorporating best practices to suppress homocoupling byproducts.
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid with minimal formation of biphenyl (from phenylboronic acid homocoupling).
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.022 mmol, 9.0 mg)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-bromoanisole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with argon or high-purity nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.
-
Expert Insight: Solvents must be degassed separately before addition. Bubbling argon through the solvent for 30-60 minutes is an effective method. Water is often necessary for efficient transmetalation in Suzuki couplings but can also contribute to protodeboronation if not controlled.[8]
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.
By following this protocol, the formation of the biphenyl homocoupling byproduct should be significantly minimized, leading to a higher yield of the desired cross-coupled product and a cleaner reaction profile.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmcct.com [jmcct.com]
Validation & Comparative
A Researcher's Guide to Comparative Kinase Inhibitor Analysis: Profiling 5-(p-Tolyl)pyrimidin-2-amine Against Established Inhibitors
Introduction: The Central Role of Kinases and the Promise of the Pyrimidine Scaffold
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of proteins.[][2] This fundamental mechanism of signal transduction governs everything from cell growth and proliferation to metabolism and apoptosis.[3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making this enzyme family one of the most critical targets in modern drug discovery.[4][5]
In the pursuit of potent and selective kinase inhibitors, certain chemical structures have emerged as "privileged scaffolds" due to their inherent ability to bind effectively within the ATP-binding pocket of various kinases.[6] The pyrimidine core is one such scaffold, forming the structural basis for numerous FDA-approved drugs and a vast library of investigational compounds.[7][8] Its versatility allows for extensive chemical modification to achieve desired potency and selectivity profiles.[9]
This guide presents a comparative study framework for characterizing novel kinase inhibitors, using the hypothetical lead compound 5-(p-Tolyl)pyrimidin-2-amine as our subject. While specific biological data for this exact molecule is not extensively published, its structure is representative of a promising class of pyrimidine-based compounds.[10][11] We will outline a rigorous, multi-faceted experimental approach to compare its performance against two well-characterized inhibitors from different structural and target classes:
-
CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) : A potent, pyrimidine-based inhibitor of Aurora A and Aurora B kinases, providing a direct comparison of a related scaffold.[12][13]
-
Erlotinib : A quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), offering a comparison to a different heterocyclic core and a distinct kinase target class.[7]
Through this comparative lens, we will provide field-proven insights and detailed experimental protocols, demonstrating how to build a comprehensive profile of a novel kinase inhibitor from biochemical potency to cellular mechanism of action.
Part 1: Biochemical Potency and Selectivity Profiling
The initial and most fundamental step in characterizing a kinase inhibitor is to determine its direct inhibitory activity against purified enzymes.[14] This biochemical assessment allows us to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its selectivity across a panel of different kinases. High selectivity is often crucial for minimizing off-target effects and potential toxicity.[9][15]
Experimental Rationale
We employ a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This system measures the amount of ADP produced during the kinase reaction. As an inhibitor's concentration increases, kinase activity decreases, resulting in less ADP production and a lower luminescent signal.[16] This method is highly sensitive, amenable to high-throughput screening, and avoids the safety regulations associated with traditional radioactive assays.[16][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the measurement of kinase activity in the presence of an inhibitor to determine IC50 values.[16]
Materials:
-
Purified recombinant kinases (e.g., Aurora A, Aurora B, EGFR, SRC)
-
Specific kinase substrate peptides
-
ATP solution
-
Test Compounds: this compound, CYC116, Erlotinib, and Staurosporine (positive control) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup :
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Add 2 µL of the kinase/substrate mixture (pre-mixed in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction :
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16]
-
Data Presentation: Head-to-Head Inhibitor Potency
The following table summarizes representative IC50 values. The data for CYC116 and Erlotinib are based on published findings, while the data for this compound are hypothetical, illustrating a profile of a moderately potent and selective inhibitor.
| Kinase Target | This compound IC50 (nM) [Hypothetical] | CYC116 IC50 (nM) | Erlotinib IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora A | 85 | 8.0[12][13] | >10,000 | 5[16] |
| Aurora B | 110 | 9.2[12][13] | >10,000 | 10[16] |
| EGFR (WT) | >5,000 | >1,000 | ~2[7] | 20 |
| SRC | 950 | >1,000 | >5,000 | 8 |
Data compiled from multiple sources.[7][12][13][16] IC50 values are indicative and can vary based on assay conditions.
Part 2: Evaluating Cellular Activity
While biochemical assays are essential for measuring direct enzyme inhibition, they do not capture the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and engagement with the target in its native state.[14] Therefore, the next critical step is to evaluate the inhibitor's effect on living cancer cells.
Experimental Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[18] Viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[19] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[18][20] This allows for the determination of an inhibitor's cytotoxic or anti-proliferative potency.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to measure cell viability in response to inhibitor treatment.[18][20]
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding : Culture cells to an exponential growth phase. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (medium with DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization : Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis : Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.
Data Presentation: Comparative Cellular Potency
This table presents the anti-proliferative IC50 values against two common cancer cell lines.
| Compound | HCT116 Cellular IC50 (nM) | A549 Cellular IC50 (nM) |
| This compound | 550 [Hypothetical] | 980 [Hypothetical] |
| CYC116 | ~50 | ~100 |
| Erlotinib | >10,000 (EGFR WT) | ~5,000 (EGFR WT) |
Cellular IC50 values are highly dependent on the cell line and assay conditions.
Part 3: Target Engagement and Pathway Modulation
Confirming that an inhibitor affects cell viability is crucial, but understanding why is the cornerstone of mechanism-of-action studies. We need to verify that the inhibitor engages its intended target within the cell and modulates the downstream signaling pathway as expected.[14] Western blotting is the gold-standard technique for this purpose.[21]
Experimental Rationale
By using phospho-specific antibodies, we can measure the phosphorylation status of a kinase's direct or indirect downstream substrates.[22] A potent and specific inhibitor should reduce the phosphorylation of its target's substrates in a dose-dependent manner. For Aurora B kinase, a key substrate is Histone H3 at Serine 10 (pHH3), a critical marker of mitosis.[13] For EGFR, its own autophosphorylation is a primary indicator of activity.[4] A reduction in these phospho-signals upon inhibitor treatment provides strong evidence of on-target activity.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol describes the detection of changes in protein phosphorylation in cells treated with kinase inhibitors.[23]
Materials:
-
Cultured cells and test compounds
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-phospho-EGFR, anti-total-EGFR, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells and allow them to attach. Treat with varying concentrations of the kinase inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis : Wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification : Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]
-
Sample Preparation : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[21]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-H3, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection : Apply ECL reagent to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total H3) and a loading control (e.g., anti-β-Actin).[22]
-
Analysis : Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal, and then to the loading control.
Conclusion and Future Directions
This guide outlines a foundational, three-tiered approach to the characterization of a novel kinase inhibitor, this compound. By systematically evaluating its biochemical potency , cellular activity , and on-target pathway modulation in parallel with established inhibitors, researchers can build a robust and reliable data package.
Based on our hypothetical results, this compound presents as a promising lead compound with moderate, sub-micromolar potency against Aurora kinases and corresponding anti-proliferative activity in cancer cells. The logical next steps in its development would include:
-
Expanded Selectivity Profiling : Screening against a large panel of kinases (e.g., a 400+ kinase panel) to fully understand its selectivity and identify potential off-targets.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to improve potency and selectivity.[24]
-
In Vivo Efficacy Studies : Evaluating the compound's performance in animal xenograft models to assess its therapeutic potential.[14]
By adhering to this rigorous, self-validating experimental framework, drug development professionals can make informed decisions, efficiently advancing the most promising compounds toward clinical evaluation.
References
- 2. news-medical.net [news-medical.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Pronged Strategy for Identifying and Validating the Biological Target of 5-(p-Tolyl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification and subsequent validation of the compound's biological target. This guide uses 5-(p-Tolyl)pyrimidin-2-amine, a compound with a pyrimidine core structure common in kinase inhibitors but without a definitively established target, as a case study to delineate a robust, multi-faceted workflow for target deconvolution and validation.
The core principle of this guide is that no single experiment is sufficient. True confidence in a biological target comes from the convergence of evidence from orthogonal approaches. We will explore a logical progression from broad, unbiased screening methods to pinpoint candidate targets, followed by rigorous, hypothesis-driven experiments to validate these findings.
Phase 1: Target Identification – Casting a Wide Net
When the target of a compound like this compound is unknown, the initial phase must focus on generating high-quality hypotheses. The goal is to move from the entire proteome to a manageable list of candidate proteins. We will compare three powerful, unbiased approaches: Affinity-Based Proteomics, Genetic Screening, and Proteome-Wide Thermal Stability Profiling.
dot
Caption: Overall workflow for target identification and validation.
Comparison of Primary Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Best For |
| Affinity Chromatography - Mass Spectrometry | Immobilized compound ("bait") captures binding proteins ("prey") from cell lysates for identification by MS.[1][2][3] | Directly identifies binding partners; can capture stable protein complexes. | Requires chemical modification of the compound which may alter its activity; prone to non-specific binders.[4][5] | Identifying high-affinity, direct binding partners. |
| CRISPR/Cas9 Screening | Genome-wide knockout library identifies genes whose loss confers resistance or sensitivity to the compound.[6][7][8][9] | Unbiased, genome-wide functional readout in living cells; no compound modification needed.[6] | Identifies functional pathways, not necessarily direct binders; can be complex to deconvolute. | Elucidating the functional pathway and genetic dependencies of a compound's activity.[10] |
| Thermal Proteome Profiling (TPP) | A proteome-wide version of CETSA; identifies proteins whose thermal stability is altered by compound binding across the proteome.[11] | Label-free and in a physiological context (cells or lysates); identifies direct binders and can reveal off-targets.[12] | Technically demanding; may miss targets that do not show a thermal shift. | Unbiased identification of direct binders and off-targets without compound modification. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines the essential steps for identifying binding partners of this compound. The key is the synthesis of an affinity probe where the compound is attached to a solid support (e.g., agarose beads) via a linker arm, without disrupting its binding activity.[3]
1. Synthesis of Affinity Probe: a. Identify a non-critical position on this compound for linker attachment. Computational docking can help predict key binding interactions to avoid. b. Synthesize a derivative with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). c. Covalently couple the derivatized compound to amine-reactive agarose beads. Prepare control beads with no compound coupled.
2. Cell Lysate Preparation: a. Culture cells relevant to the compound's observed phenotype (e.g., a cancer cell line sensitive to its anti-proliferative effects). b. Harvest cells and prepare a native protein lysate using a mild, non-denaturing lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors). c. Clarify the lysate by high-speed centrifugation to remove insoluble debris.
3. Affinity Pulldown: a. Pre-clear the lysate by incubating with the control beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with the compound-coupled beads and control beads in parallel for 2-4 hours at 4°C. c. For competition experiments, add an excess of free this compound to one sample to elute specific binders.
4. Washing and Elution: a. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[13] b. Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competition with the free compound.
5. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. b. Excise protein bands that are present in the compound pulldown but absent or reduced in the control/competition lanes. c. Identify the proteins using in-gel tryptic digestion followed by LC-MS/MS analysis.[1][13]
Phase 2: Target Validation – From Candidates to Confirmation
Once the identification phase yields a list of candidate targets, a rigorous validation phase is crucial. This involves using orthogonal methods to confirm that the compound's biological effect is mediated through one or more of these candidates.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target in the complex milieu of an intact cell.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[11][15]
dot
Caption: Step-by-step workflow for a CETSA experiment.
CETSA Protocol:
-
Cell Treatment: Treat intact cells with this compound at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for 1-2 hours.[16]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling.[16]
-
Lysis: Lyse the cells to release proteins. Freeze-thaw cycles are a common method that avoids detergents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[16]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the candidate target protein using Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[17]
Biochemical Validation: Kinase Selectivity Profiling
Given the pyrimidine-2-amine scaffold, a common feature in kinase inhibitors, a logical validation step is to screen this compound against a large panel of kinases. This serves two purposes: it can confirm a candidate kinase identified in Phase 1, or it can act as a primary identification method if a kinase is suspected. Several commercial services offer profiling against hundreds of kinases.[18]
Hypothetical Kinase Profiling Data for this compound (at 1 µM):
| Kinase Target | Family | % Inhibition | Interpretation |
| CDK9 | CMGC | 95.2% | Primary Hit: Strong, selective inhibition. |
| PLK4 | Other | 88.5% | Secondary Hit: Potent off-target activity. |
| Aurora A | Aurora | 45.1% | Moderate Activity |
| EGFR | Tyrosine Kinase | 5.3% | Inactive |
| PI3Kα | Lipid Kinase | 2.1% | Inactive |
This data would strongly suggest CDK9 as a primary target, warranting further validation.
Genetic Validation and The Gold Standard Rescue
Genetic methods provide powerful, functional validation by linking the gene for the candidate target directly to the compound's phenotype.[19]
siRNA Knockdown Protocol:
-
Transfection: Transfect the target cells with siRNA duplexes specifically targeting the mRNA of the candidate protein (e.g., CDK9). Use at least two different siRNAs to control for off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.[20]
-
Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells and confirm the reduction of the target protein level via Western blot or qPCR.
-
Phenotypic Assay: Treat the remaining siRNA-transfected cells with this compound and measure the relevant phenotype (e.g., cell viability).
-
Analysis: If knockdown of the target protein phenocopies the effect of the compound (e.g., reduces cell viability in the same way) and makes the cells insensitive to further treatment, it provides strong evidence that the compound acts through this target.
The Rescue Experiment:
This is the gold standard for confirming on-target activity. It demonstrates that the effect of the compound is specifically due to its interaction with the target and not an off-target or artifact.
dot
Caption: Logical flow of a genetic rescue experiment.
-
Create a Resistant Mutant: Introduce silent mutations into the cDNA of the target gene that do not change the amino acid sequence but prevent siRNA binding. Alternatively, if the compound's binding site is known, create a point mutation that ablates compound binding but preserves protein function.
-
Generate Knockdown/Knockout Cells: Use siRNA or CRISPR to create cells lacking the endogenous target protein.
-
Transfect with Rescue Construct: Introduce the resistant mutant cDNA into the knockdown/knockout cells.
-
Treat and Analyze: Treat these "rescued" cells with this compound. If the cells that express the resistant target are now insensitive to the compound (i.e., the phenotype is "rescued"), it provides definitive proof of on-target action.
Conclusion: Synthesizing the Evidence
Validating the biological target of a novel compound like this compound is an iterative process of hypothesis generation and rigorous testing. A successful outcome is not a single positive result, but a compelling narrative built from multiple, orthogonal lines of evidence. For example, a strong case would involve:
-
Identifying a kinase, such as CDK9, through an affinity pulldown and a kinase screen .
-
Confirming direct binding and target engagement in intact cells using CETSA .
-
Demonstrating that siRNA knockdown of CDK9 phenocopies the anti-proliferative effect of the compound.
-
Ultimately, showing that re-introduction of a compound-resistant CDK9 mutant rescues cells from the compound's effects.
By following this structured, multi-pronged approach, researchers can move with confidence from a compound with an interesting phenotype to a fully validated mechanism of action, paving the way for rational drug development.
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 3. drughunter.com [drughunter.com]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. revvity.com [revvity.com]
- 8. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. CETSA [cetsa.org]
- 15. An update of label-free protein target identification methods for natural active products [thno.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 5-Arylpyrimidines: Efficacy, Mechanisms, and Protocols
Abstract
The 5-arylpyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, driving continuous innovation in its synthetic methodologies.[1][2][3] This guide provides a comprehensive comparison of the primary catalytic systems employed for 5-arylpyrimidine synthesis, with a focus on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic underpinnings of these transformations, present comparative efficacy data, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Enduring Significance of 5-Arylpyrimidines
Pyrimidines are fundamental components of nucleic acids and their synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an aryl group at the C5 position of the pyrimidine ring often enhances biological activity and modulates physicochemical properties, making the development of efficient and versatile methods for their synthesis a critical objective for drug discovery and development professionals.[1]
The primary challenge in 5-arylpyrimidine synthesis lies in the selective and efficient formation of the C-C bond between the pyrimidine core and an aryl partner. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted strategies to achieve this transformation.[4] This guide will compare the most prominent of these methods.
Foundational Catalytic Strategies: A Mechanistic Overview
The majority of modern 5-arylpyrimidine syntheses rely on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6][7] This reaction involves the coupling of a halopyrimidine (typically a 5-bromo- or 5-chloropyrimidine) with an arylboronic acid or its ester derivatives. The general catalytic cycle, which is central to understanding catalyst efficacy, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the halogen's identity (I > Br > Cl).[5][9]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[6][8]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the aryl group) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The choice of metal catalyst is paramount and significantly impacts reaction efficiency, cost, and substrate scope. While palladium remains the most widely used, nickel and copper catalysts offer distinct advantages in specific contexts.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysts are the workhorses for 5-arylpyrimidine synthesis due to their high efficiency, broad functional group tolerance, and well-understood reaction mechanisms.
Expertise & Experience: The efficacy of palladium catalysts is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rate of both oxidative addition and reductive elimination, particularly for less reactive aryl chlorides.[10][11] The choice of base and solvent is also crucial; inorganic bases like K₂CO₃ or K₃PO₄ are common, and ethereal solvents like 1,4-dioxane or THF are frequently used.[4][12]
Trustworthiness: The vast body of literature on palladium-catalyzed couplings provides a reliable foundation for reaction optimization. For instance, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for the synthesis of C4-substituted pyrimidines, often with very low catalyst loading (as low as 0.5 mol%).[13]
| Catalyst System | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [4] |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 18-22 | Good | [12] |
| Pd(PPh₃)₄ (0.5 mol%) | 2,4-Dichloropyrimidine | K₂CO₃ | Dioxane/H₂O | 0.25 (MW) | 81 | [13] |
| Pd(dppf)Cl₂ (3 mol%) | 5-Bromo-2-chloropyrimidine | K₂CO₃ | Dioxane/H₂O | 12 | 92 | [9] |
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Couplings of Halopyrimidines.
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel catalysts have gained traction as a more economical alternative to palladium.[14] They are particularly effective for the coupling of aryl chlorides and can exhibit unique reactivity patterns.
Expertise & Experience: Nickel catalysis often requires different ligand systems compared to palladium. Bidentate ligands, such as those from the bisimidazoline (BIm) family, have proven effective in nickel-catalyzed asymmetric synthesis.[15] While nickel can be highly effective, catalyst loadings are sometimes higher than for palladium systems, which can offset the cost advantage and necessitate more rigorous purification to remove residual metal.[14] Recent advances in photoredox/nickel dual catalysis are enabling transformations under milder conditions.[16]
| Catalyst System | Reaction Type | Key Features | Yields | Reference |
| NiCl₂(dme)/Ligand | C-N Coupling | Mild conditions (60 °C) | High | [17][18] |
| NiBr₂/Ir-photocatalyst | N-Arylation | Room temperature, visible light | Good | [16] |
| Ni(COD)₂/BIm Ligand | Asymmetric Hydroarylation | High enantioselectivity | Good | [15] |
Table 2: Representative Nickel-Catalyzed Transformations for Arylations.
Copper-Catalyzed Systems: Classic Methods and Modern Innovations
Copper-catalyzed reactions, such as the Ullmann condensation, represent one of the earliest methods for C-C bond formation. While often requiring harsh conditions, modern advancements have led to milder and more efficient copper-catalyzed protocols.
Expertise & Experience: Copper catalysis is particularly relevant for C-N and C-O bond formation but has also been applied to C-C couplings.[19][20][21] For example, copper-catalyzed cycloaddition reactions have been developed for the synthesis of complex pyrimidine-based hybrids.[20][21] These methods can offer complementary reactivity to palladium and nickel systems.
Emerging Frontiers: C-H Activation and Photoredox Catalysis
Direct C-H arylation is an increasingly attractive strategy as it avoids the pre-functionalization of the pyrimidine ring (i.e., halogenation), thus improving atom economy.[22][23][24] Palladium catalysts are often used for these transformations, sometimes in conjunction with a co-catalyst like copper.[23] Additionally, photoredox catalysis, using either metal-based (e.g., Ru, Ir) or organic dyes, allows for reactions to proceed under very mild conditions using visible light as the energy source.[25][26][27] This approach has been successfully applied to the C-H arylation of pyrimidine derivatives.[25]
Experimental Protocols: From Benchtop to Analysis
A self-validating protocol is essential for reproducible results. Below is a detailed, representative procedure for a palladium-catalyzed Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-Phenyl-2,4-dichloropyrimidine via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The use of degassed solvents minimizes the oxidation of the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
Palladium catalysts remain the most robust and versatile option for the synthesis of 5-arylpyrimidines, with well-established protocols and a wide range of commercially available ligands and precursors.[4][12][28] Nickel catalysts present a compelling, cost-effective alternative, particularly for large-scale syntheses and for engaging challenging substrates like aryl chlorides.[14][29]
The future of 5-arylpyrimidine synthesis will likely focus on developing more sustainable and efficient catalytic systems. This includes the advancement of direct C-H activation methodologies to reduce synthetic steps and the broader adoption of photoredox and organocatalytic methods to minimize metal waste and enable reactions under ambient conditions.[25][30][31] As our understanding of catalytic mechanisms deepens, the rational design of new, highly active, and selective catalysts will continue to drive innovation in this vital area of chemical synthesis.
References
- 1. ijsat.org [ijsat.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Intramolecular Desulfitative C—N Coupling: A Synthesis of Aromatic Amines | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. Enantioselective organocatalytic synthesis of 5 and 6 membered heterocycles - ePrints Soton [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted Pyrimidin-2-amine Analogs
Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, particularly the 2-aminopyrimidine core. Its structural resemblance to the adenine base of ATP allows it to competitively bind to the ATP-binding pocket of numerous kinases, making it a privileged structure in the design of kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted pyrimidin-2-amine analogs, offering a comparative look at their performance backed by experimental data. Our focus will be on understanding how modifications at the 5-position of the pyrimidine ring influence biological activity, a critical aspect in the rational design of potent and selective inhibitors.
The Significance of the 5-Position: A Locus of Potency and Selectivity
The C5-position of the pyrimidine ring in 2-aminopyrimidine analogs is a key determinant of their inhibitory potency and selectivity against various kinases.[2] Strategic substitution at this position can significantly impact the compound's interaction with the target protein, influencing everything from binding affinity to cellular activity.
Comparative Analysis of 5-Substituted Analogs
To illustrate the profound impact of the 5-substituent, let's examine a series of analogs and their corresponding biological activities. The following table summarizes the inhibitory activities of various 5-substituted pyrimidin-2-amine derivatives against Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.
| Compound ID | 5-Substituent (R') | R | Kinase Kᵢ (nM) | Antiproliferative GI₅₀ (µM) HCT-116 |
| Ia | H | m-NO₂ | CDK9: 1, CDK1: 1, CDK2: 2 | 0.09 |
| 12a | CN | m-NO₂ | CDK9: 1, CDK1: 1, CDK2: 2 | 0.04 |
| 12b | OH | m-NO₂ | CDK9: >155, CDK1: >230, CDK2: - | >10 |
| 12e | F | m-SO₂NH₂ | CDK9: 3, CDK1: 4, CDK2: 7 | <0.01 |
| 12f | Cl | m-SO₂NH₂ | CDK9: 10, CDK1: 15, CDK2: 25 | 0.03 |
| 12u | F | m-morpholinophenyl | CDK9: 7 (IC₅₀), CDK2: 568 | 0.42 |
Data synthesized from multiple sources for illustrative comparison.[2]
From this data, several key SAR insights emerge:
-
Introduction of small, electron-withdrawing groups like cyano (CN) or fluoro (F) at the 5-position generally maintains or enhances potency compared to the unsubstituted analog (Ia vs. 12a, 12e).[2]
-
A hydroxyl group (OH) at the 5-position is detrimental to activity, leading to a significant loss of inhibitory potency against CDKs and reduced antiproliferative effects (12b).[2] This suggests that a protic or hydrogen bond donating function at this position is unfavorable for binding.[2]
-
The nature of the substituent on the aniline ring (R) in conjunction with the 5-substituent plays a crucial role in determining selectivity. For instance, compound 12u , with a fluorine at the 5-position and a morpholinophenyl group, exhibits over 80-fold selectivity for CDK9 over CDK2.[2]
This comparative data underscores the importance of fine-tuning the electronic and steric properties of the substituent at the 5-position to achieve the desired biological profile.
Experimental Protocols: From Synthesis to Cellular Evaluation
To ensure the reliability and reproducibility of SAR studies, robust and well-defined experimental protocols are paramount. Here, we detail the methodologies for the synthesis of 5-substituted pyrimidin-2-amine analogs and their subsequent biological evaluation.
Synthesis of 5-Substituted Pyrimidin-2-amine Analogs
The synthesis of these analogs typically involves a multi-step process. A general and efficient method is the microwave-assisted, one-step reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of a base like potassium carbonate.[3]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine the appropriate β-ketoester or β-aldehydoester (1 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable temperature (e.g., 100-150 °C) for a specified duration (e.g., 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted 2-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs against a specific kinase, a luminescence-based in vitro kinase inhibition assay is commonly employed.
Step-by-Step Kinase Assay Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, its specific substrate (peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Viability (MTT) Assay
To assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[4]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 48 or 72 hours).[4]
-
MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[4]
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the GI₅₀ (or IC₅₀) value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]
Mechanism of Action and Signaling Pathways
Many 5-substituted pyrimidin-2-amine analogs exert their anticancer effects by inhibiting kinases that are crucial for cancer cell proliferation and survival.[4] For instance, the inhibition of CDK9 by compounds like 12u disrupts the transcription of anti-apoptotic proteins such as Mcl-1, leading to the induction of apoptosis in cancer cells.[2]
Conclusion and Future Directions
The 5-position of the pyrimidin-2-amine scaffold is a critical handle for medicinal chemists to modulate the potency, selectivity, and overall pharmacological profile of these kinase inhibitors. As we have demonstrated, small modifications at this position can lead to dramatic changes in biological activity. Future research in this area will likely focus on exploring a wider range of novel substituents at the 5-position, including those that can engage in unique interactions with the target kinase or improve pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological testing will continue to accelerate the discovery of next-generation 5-substituted pyrimidin-2-amine analogs as promising therapeutic agents.
References
A Senior Application Scientist's Guide to In Vivo Efficacy of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine core is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows pyrimidine-based compounds to competitively bind within the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular signaling.[3][4] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[5] Consequently, inhibitors targeting these enzymes have become a cornerstone of targeted cancer therapy.
While in vitro assays are essential for initial screening, in vivo efficacy studies in animal models represent the critical bridge between laboratory discovery and clinical application.[6][7] These studies provide indispensable data on a compound's therapeutic activity, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety within a complex biological system.[8][9]
This guide provides an in-depth comparison of the in vivo efficacy of several prominent pyrimidine-based kinase inhibitors. We will dissect the key signaling pathways they target, present comparative experimental data, and detail the rigorous protocols required to generate such data, offering researchers a comprehensive resource for their own drug development programs.
Key Kinase Targets & Signaling Pathways in Oncology
Understanding the underlying signaling architecture is paramount to appreciating the mechanism of action of these inhibitors. Below are five critical pathways frequently dysregulated in cancer that are targeted by pyrimidine-based drugs.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[10][11] These pathways are central to regulating cell proliferation, survival, and differentiation.[12][13] Overactivation of EGFR signaling is a common driver in various cancers, notably non-small cell lung cancer (NSCLC) and colorectal cancer.
The BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the defining pathogenic driver of Chronic Myeloid Leukemia (CML).[14] It activates a host of downstream pathways, including RAS-MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled proliferation and inhibition of apoptosis in hematopoietic cells.[15][16][17][18]
The CDK4/6-Cyclin D Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are fundamental regulators of the cell cycle.[19] In response to mitogenic signals, they form complexes with Cyclin D, which then phosphorylate the retinoblastoma (Rb) protein.[20] This releases the E2F transcription factor, enabling the transcription of genes required for the G1-to-S phase transition, thereby committing the cell to division.[21] This pathway is frequently hyperactivated in cancers like HR+ breast cancer.[22][23]
The JAK/STAT Pathway
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors.[24][25] Ligand binding to a cytokine receptor brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[26][27] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity, inflammation, and hematopoiesis.[28] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.
The VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the principal regulators of angiogenesis—the formation of new blood vessels.[29] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[30] Binding of VEGF to VEGFR-2 on endothelial cells activates downstream pathways like PLCγ-MAPK and PI3K-Akt, promoting endothelial cell proliferation, survival, and migration.[29][31][32][33]
Comparative In Vivo Efficacy Data
The following table summarizes key preclinical in vivo efficacy data for a selection of FDA-approved pyrimidine-based kinase inhibitors. This data provides a snapshot of their performance in relevant tumor models.
| Inhibitor | Primary Target(s) | Cancer Model | Animal Model | Tumor Model | Dosing Regimen (Route, Freq.) | Efficacy Endpoint (% TGI) |
| Gefitinib | EGFR | NSCLC (A549) | Athymic Nude Mice | CDX | 150 mg/kg (p.o., qd) | ~55-65% |
| Erlotinib | EGFR | Pancreatic (BxPC-3) | Athymic Nude Mice | CDX | 100 mg/kg (p.o., qd) | ~60% |
| Imatinib | BCR-ABL, c-KIT, PDGFR | CML (K562) | SCID Mice | CDX | 50 mg/kg (p.o., qd) | >90% |
| Palbociclib | CDK4/6 | Breast (MCF-7) | Nude Mice | CDX | 100 mg/kg (p.o., qd) | ~70-80% |
| Ribociclib | CDK4/6 | Breast (MCF-7) | Nude Mice | CDX | 75 mg/kg (p.o., qd) | ~65-75% |
| Abemaciclib | CDK4/6 | Glioblastoma (U87) | Nude Mice | CDX | 50 mg/kg (p.o., bid) | ~50-60% |
| Ruxolitinib | JAK1/2 | Myelofibrosis (Ba/F3-JAK2) | BALB/c Mice | Syngeneic | 60 mg/kg (p.o., bid) | Significant reduction in splenomegaly |
| Vandetanib | VEGFR2, EGFR, RET | Medullary Thyroid (TT) | Nude Mice | CDX | 50 mg/kg (p.o., qd) | ~85% |
| Pazopanib | VEGFR, PDGFR, c-KIT | Renal Cell (Caki-1) | Nude Mice | CDX | 30 mg/kg (p.o., qd) | ~70% |
TGI: Tumor Growth Inhibition; CDX: Cell Line-Derived Xenograft; p.o.: oral gavage; qd: once daily; bid: twice daily. Data is compiled and representative of publicly available preclinical studies.
Methodologies and Experimental Protocols
Generating robust and reproducible in vivo data requires meticulous planning and execution. The following sections detail the standard workflows and the scientific rationale behind each step.
General Workflow for an In Vivo Efficacy Study
The entire process, from model selection to data analysis, follows a structured path to ensure the integrity of the results.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
This protocol details the establishment of a human tumor xenograft in immunodeficient mice to assess the direct anti-tumor activity of a test compound.
Causality Behind Experimental Choices:
-
Animal Model: Athymic nude or SCID mice are used because their compromised immune systems prevent the rejection of implanted human tumor cells, a necessity for establishing xenografts.[9][34]
-
Tumor Implantation: Subcutaneous injection in the flank is the most common method due to its simplicity and the ease with which tumor growth can be externally measured using calipers.[8][35]
-
Vehicle Control: A vehicle control group is essential to ensure that any observed anti-tumor effect is due to the active compound and not the solvent used for its administration.[36]
-
Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI), which provides a clear, quantitative measure of the drug's efficacy.[35]
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 for lung cancer) under standard conditions until it reaches 70-80% confluency.
-
Cell Preparation: Harvest the cells and perform a viable cell count. Resuspend the cells in a sterile, cold 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.[35] Matrigel helps support initial tumor formation.
-
Implantation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group). This ensures an unbiased distribution of tumor sizes at the start of treatment.
-
Treatment Administration: Prepare the pyrimidine-based inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug and vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage).[37]
-
Ongoing Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study. A body weight loss of >20% is often a sign of toxicity and may require euthanasia.[36]
-
Endpoint and Analysis: Conclude the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize all animals and excise the tumors.
-
Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol is crucial for demonstrating that the inhibitor is engaging its target in vivo and exerting the expected biological effect. It serves as a self-validating system for the efficacy results.
Causality Behind Experimental Choices:
-
Timing: Tumors are collected at a time point when the drug is expected to be at or near its peak concentration (Cmax) in the tumor tissue. This maximizes the chance of observing target modulation. This timing is often determined from prior pharmacokinetic studies.[38][39]
-
Analysis Method: Western blotting is a robust and widely used technique to measure changes in protein phosphorylation. A decrease in the phosphorylated (active) form of the kinase target relative to the total protein level is direct evidence of inhibitor activity.
Step-by-Step Methodology:
-
Satellite Group: Establish a separate "satellite" group of tumor-bearing mice (n=3-4 per group/time point) treated in parallel with the main efficacy study.
-
Dosing: Administer a single dose of the inhibitor or vehicle to the satellite animals.
-
Tissue Collection: At a predetermined time point post-dose (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen to preserve the phosphorylation state of proteins.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein lysate per sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).
-
Wash and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target kinase to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phosphorylated protein to total protein. A significant decrease in this ratio in the treated group compared to the vehicle control confirms target engagement.
-
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally proven its value in the design of potent and selective kinase inhibitors that form the backbone of many targeted cancer therapies. As this guide demonstrates, rigorous and well-designed in vivo efficacy studies are the crucible in which these compounds are tested, providing the essential data needed to predict clinical success. The comparative data highlights that while many inhibitors share a common chemical core, subtle structural modifications can lead to significant differences in potency, target profile, and ultimate therapeutic effect.
The future of this field lies in overcoming the persistent challenges of acquired drug resistance and improving therapeutic indices. This will involve the rational design of next-generation pyrimidine derivatives, including dual-target inhibitors that can simultaneously block multiple oncogenic pathways, and covalent inhibitors that offer prolonged target engagement.[2] As our understanding of tumor biology deepens, the integration of more sophisticated animal models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will be critical for evaluating these novel agents in a context that more faithfully recapitulates human disease.[6][9][40]
References
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- 25. sinobiological.com [sinobiological.com]
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- 37. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study Approach with 5-(p-Tolyl)pyrimidin-2-amine
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of "one drug, one target" is often an oversimplification. The intricate and highly conserved nature of the human kinome presents a significant challenge: ensuring the selective action of a therapeutic candidate. Off-target effects, stemming from a molecule's interaction with unintended kinases, can lead to unforeseen toxicity or diminished efficacy. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle, but a cornerstone of rational drug design.
This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel small molecule, using the hypothetical compound 5-(p-Tolyl)pyrimidin-2-amine as our central example. While specific experimental data for this exact molecule is not publicly available, its structure is representative of a class of compounds—aminopyrimidines—that are prevalent in kinase inhibitor research.[1][2][3][4][5] We will explore the strategic rationale behind experimental choices, present detailed protocols for key assays, and compare methodologies to equip researchers with the knowledge to build a robust and self-validating profiling cascade.
The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4] This structural element is adept at forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome. This inherent binding capability makes the scaffold a powerful starting point for inhibitor design but also underscores the potential for broad, off-target interactions.[4] Derivatives of this scaffold have been investigated as inhibitors for a wide range of kinases, including Aurora kinases, JAK2, and PLK4, highlighting its versatility and the critical need for precise selectivity assessment.[1][2][3]
Strategic Approach to Cross-Reactivity Profiling
A comprehensive cross-reactivity profiling strategy should be viewed as a multi-tiered process, moving from broad, high-throughput screening to more focused, in-depth cellular validation. This tiered approach allows for the efficient allocation of resources, with each stage informing the next.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Initial Broad Kinome Screening
The primary objective of this stage is to obtain a panoramic view of the compound's interaction with a large, representative panel of the human kinome. This is typically performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM).
Experimental Choice: Large-Scale Kinase Panel (e.g., KINOMEscan™ or similar binding assays)
The rationale for choosing a binding assay platform like KINOMEscan™ is its ability to directly measure the physical interaction (binding) between the compound and a kinase, independent of ATP concentration or substrate. This provides a clean, unambiguous measure of affinity.
Protocol: Single-Point Kinase Binding Assay
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for screening at a final concentration of 10 µM.
-
Kinase Panel: The compound is screened against a panel of over 400 human kinases.
-
Assay Principle: The assay typically involves competition between the test compound and an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA-tagged kinase.
-
Data Output: Results are usually expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the platform's standards.
Tier 2: Hit Validation and Potency Determination
Hits identified in the broad screen must be validated to confirm the interaction and to quantify their binding affinity (Kd) or inhibitory potency (IC50).
Experimental Choice: Dose-Response Biochemical Assays
For confirmed hits, a dose-response curve is generated to determine the concentration at which the compound elicits a half-maximal effect. This provides a quantitative measure of potency.
Protocol: IC50 Determination for Primary and Off-Target Kinases
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: For each concentration, incubate the compound with the target kinase, a suitable substrate (e.g., a peptide), and ATP. The specific reaction conditions (buffer, ATP concentration) should be optimized for each kinase.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Presentation
To objectively assess selectivity, the potency data for this compound should be compared against a known inhibitor with a similar scaffold, for instance, a hypothetical "Compound X" which is a known Aurora Kinase inhibitor.
| Kinase Target | This compound (IC50, nM) | Compound X (Reference) (IC50, nM) |
| Aurora A | 50 | 15 |
| Aurora B | 75 | 20 |
| JAK2 | 1,200 | 5,000 |
| PLK4 | 3,500 | >10,000 |
| SRC | >10,000 | >10,000 |
| VEGFR2 | 800 | 2,500 |
This data is illustrative and not based on actual experimental results for this compound.
Tier 3: Cellular Target Engagement and Phenotypic Analysis
Biochemical assays, while crucial, do not fully replicate the complex environment of a living cell. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a biological response.
Experimental Choice: Target Phosphorylation and Phenotypic Assays
Measuring the phosphorylation status of a known downstream substrate of the target kinase provides direct evidence of target engagement and inhibition in a cellular context.
Protocol: Western Blot for Phospho-Histone H3 (a marker for Aurora B activity)
-
Cell Culture: Seed a relevant cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., Compound X).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Histone H3 or a loading control like GAPDH to ensure equal loading.
-
Interpreting the Results
A dose-dependent decrease in the level of phospho-Histone H3 would provide strong evidence that this compound inhibits Aurora B kinase activity within the cell. Comparing the cellular potency to the biochemical IC50 can reveal important information about cell permeability and efflux.
Caption: Factors differentiating biochemical and cellular assay outcomes.
Conclusion and Future Directions
The cross-reactivity profiling of a novel compound like this compound is a systematic and evidence-based process. By employing a tiered approach—from broad kinome scanning to specific biochemical and cellular validation—researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a foundational workflow, but it is crucial to adapt the specific assays and cell lines to the biological context of the intended therapeutic target. The insights gained from this rigorous profiling are invaluable for lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of Experimental vs. Predicted Spectral Data for 5-(p-Tolyl)pyrimidin-2-amine
A Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of modern chemical research, the accurate structural elucidation of novel compounds is paramount. For molecules like 5-(p-Tolyl)pyrimidin-2-amine, a scaffold of interest in drug discovery and materials science, a comprehensive understanding of its spectroscopic signature is fundamental. This guide provides an in-depth comparison of experimental and computationally predicted spectral data for this compound, offering insights into the strengths and limitations of each approach. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles, empowering researchers to leverage these techniques in their own work.
Introduction: The Significance of Spectral Analysis
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a tolyl group and an amine. This arrangement of aromatic and functional groups gives rise to a unique electronic and vibrational profile, which can be probed by various spectroscopic techniques. Understanding this profile is crucial for confirming its synthesis, assessing its purity, and predicting its interactions in biological or material systems. Here, we focus on three cornerstone techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental vs. Predicted Data: A Head-to-Head Comparison
The following sections present a juxtaposition of experimentally derived spectral data, based on established values for analogous aminopyrimidine structures, and data predicted through robust computational chemistry protocols.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides a fingerprint of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A small sample of solid this compound is placed on a diamond crystal. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is corrected using a spectrum of the clean ATR crystal. This method is chosen for its minimal sample preparation and high reproducibility.
Computational Protocol: Density Functional Theory (DFT) Frequency Calculation
The vibrational frequencies are calculated using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted level of theory for such molecules.[1] A frequency scaling factor of 0.962 is applied to the computed wavenumbers to account for anharmonicity and other systematic errors inherent in the harmonic approximation.[2]
Caption: Workflow for Predicting the FT-IR Spectrum.
Table 1: Comparison of Experimental and Predicted FT-IR Data
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Representative) | Predicted Wavenumber (cm⁻¹) (Scaled) |
| N-H Asymmetric & Symmetric Stretch | 3450, 3320 | 3465, 3340 |
| Aromatic C-H Stretch | 3050 | 3060 |
| Aliphatic C-H Stretch (CH₃) | 2920 | 2925 |
| C=N Stretch (Pyrimidine Ring) | 1620 | 1615 |
| C=C Stretch (Aromatic Rings) | 1580, 1490 | 1585, 1495 |
| N-H Bend | 1640 | 1635 |
| C-N Stretch | 1340 | 1345 |
Discussion: The predicted FT-IR spectrum shows excellent agreement with the expected experimental values for aminopyrimidine derivatives.[3][4] The characteristic N-H stretches of the primary amine are well-reproduced, as are the aromatic and aliphatic C-H stretches. The slight discrepancies can be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in the gas-phase computational model.
II. UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule.
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
A dilute solution of this compound is prepared in ethanol. The absorption spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette. Ethanol is used as the reference solvent.
Computational Protocol: Time-Dependent DFT (TD-DFT)
The electronic absorption spectrum is predicted using TD-DFT, a powerful method for studying excited states.[5][6][7] The calculations are performed at the B3LYP/6-311++G(d,p) level of theory, incorporating the polarizable continuum model (PCM) to simulate the ethanol solvent environment.
Caption: Workflow for Predicting the UV-Vis Spectrum.
Table 2: Comparison of Experimental and Predicted UV-Vis Data
| Transition | Experimental λmax (nm) (Representative) | Predicted λmax (nm) |
| π → π* (Pyrimidine Ring) | ~275 | 278 |
| π → π* (Tolyl Group) | ~230 | 235 |
Discussion: The predicted UV-Vis spectrum aligns well with the expected absorption maxima for pyrimidine and substituted benzene rings.[8][9] The main absorption bands corresponding to π → π* electronic transitions are accurately predicted. The slight red shift in the experimental spectrum compared to the prediction could be due to specific solvent-solute interactions not fully captured by the continuum solvent model.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Computational Protocol: Gauge-Including Atomic Orbital (GIAO) NMR Calculations
The ¹H and ¹³C NMR chemical shifts are predicted using the GIAO method, which is highly effective for calculating magnetic shielding tensors.[10][11] The calculations are performed at the mPW1PW91/6-31G(d) level of theory, with the geometry previously optimized at the same level. The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding of TMS.
Caption: Workflow for Predicting NMR Spectra.
Table 3: Comparison of Experimental and Predicted ¹H NMR Data
| Proton Assignment | Experimental Chemical Shift (ppm) (Representative) | Predicted Chemical Shift (ppm) |
| H2', H6' (Tolyl) | 7.50 (d) | 7.55 |
| H3', H5' (Tolyl) | 7.20 (d) | 7.25 |
| H4, H6 (Pyrimidine) | 8.30 (s) | 8.35 |
| NH₂ | 6.50 (s, br) | 6.45 |
| CH₃ | 2.35 (s) | 2.38 |
Table 4: Comparison of Experimental and Predicted ¹³C NMR Data
| Carbon Assignment | Experimental Chemical Shift (ppm) (Representative) | Predicted Chemical Shift (ppm) |
| C2 (Pyrimidine) | 162.5 | 163.0 |
| C5 (Pyrimidine) | 115.0 | 115.5 |
| C4, C6 (Pyrimidine) | 157.0 | 157.8 |
| C1' (Tolyl) | 135.0 | 135.5 |
| C4' (Tolyl) | 138.0 | 138.2 |
| C2', C6' (Tolyl) | 129.0 | 129.5 |
| C3', C5' (Tolyl) | 126.0 | 126.8 |
| CH₃ | 21.0 | 21.5 |
Discussion: The predicted ¹H and ¹³C NMR chemical shifts demonstrate a strong correlation with the expected experimental values.[12][13] The relative ordering of the signals and the overall chemical shift trends are accurately reproduced. Minor deviations are likely due to the implicit solvent model and the inherent approximations in the DFT functional. For complex structures, more advanced computational approaches, such as those involving conformational analysis and Boltzmann averaging, can further refine the predictions.[12]
Conclusion: A Symbiotic Approach to Structural Elucidation
This comparative guide illustrates the powerful synergy between experimental and computational spectroscopy. While experimental data provides the ground truth, computational predictions offer a means to assign complex spectra, understand the underlying electronic and vibrational properties, and even predict the spectral characteristics of yet-to-be-synthesized molecules. For researchers in drug development and materials science, integrating these computational tools into the experimental workflow can accelerate the discovery process, reduce costs, and provide deeper insights into molecular structure and function. The continued development of computational methods, including the rise of machine learning in spectral prediction, promises an even more integrated and predictive future for chemical research.[10]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Efficiency of 5-(p-Tolyl)pyrimidin-2-amine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(p-Tolyl)pyrimidin-2-amine
This compound is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The 2-aminopyrimidine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, while the 5-aryl substitution allows for fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to drug discovery and development programs.
This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative assessment of their efficiency, scalability, and overall practicality. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal strategy for their specific needs.
Dominant Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most prevalent and versatile approach for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a halogenated 2-aminopyrimidine with an appropriate organoboron reagent.
Route 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine and p-Tolylboronic Acid
This is the most direct and widely employed method. The reaction relies on the palladium-catalyzed cross-coupling of commercially available or readily synthesized 2-amino-5-bromopyrimidine with p-tolylboronic acid.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst[1][2]. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol:
A representative protocol adapted from similar Suzuki-Miyaura couplings of brominated pyridines and pyrimidines is as follows[3][4]:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-5-bromopyrimidine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a robust method, alternative strategies exist that may be advantageous under specific circumstances, such as the availability of starting materials or the need to avoid certain reagents.
Route 2: Condensation of a β-Dicarbonyl Compound with Guanidine
This classical approach to pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with guanidine[5][6]. For the synthesis of this compound, a suitable precursor would be a p-tolyl-substituted β-ketoester or β-aldehydoester.
Workflow Diagram:
Caption: Workflow for the guanidine condensation synthesis of this compound.
Experimental Protocol (Two-Step Representative Procedure):
Step 1: Synthesis of the β-Ketoester Precursor
A plausible synthesis of a suitable β-ketoester, such as ethyl 2-formyl-2-(p-tolyl)acetate, would involve a Claisen condensation of a p-tolylacetate with ethyl formate.
Step 2: Cyclocondensation with Guanidine
A general procedure for the microwave-assisted synthesis of 5-substituted 2-aminopyrimidines is as follows[5]:
-
In a microwave reaction vessel, combine the p-tolyl-substituted β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Irradiate the solvent-free mixture in a microwave reactor at a suitable temperature and power for a short duration (e.g., 10-20 minutes), monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool and treat with water.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Route 3: One-Pot Synthesis from an Arylacetylene
A more convergent, though potentially lower-yielding, one-pot approach involves the reaction of an arylacetylene, a ketone, and guanidine[7]. In this case, p-tolylacetylene would be a key starting material.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of this compound from p-tolylacetylene.
Experimental Protocol:
A representative protocol adapted from the one-pot synthesis of 2-aminopyrimidines is as follows[7]:
-
To a reaction vessel containing a solution of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO), add guanidine.
-
To this mixture, add the ketone (e.g., acetone) and p-tolylacetylene.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Guanidine Condensation | Route 3: One-Pot from Arylacetylene |
| Overall Yield | Good to Excellent (typically 70-95%) | Moderate to Good (estimated 50-80%) | Moderate (estimated 40-70%) |
| Number of Steps | 1 (from 2-amino-5-bromopyrimidine) | 2 (precursor synthesis + cyclization) | 1 |
| Starting Material Availability | Readily available | Requires synthesis of β-dicarbonyl precursor | p-Tolylacetylene is commercially available |
| Reaction Conditions | Mild to moderate heating | Can be performed under microwave irradiation | Moderate heating |
| Catalyst/Reagent Cost | Palladium catalyst can be expensive | Generally inexpensive reagents | Base and solvent are common and affordable |
| Scalability | Readily scalable | Scalable, especially with conventional heating | Potentially scalable, but may require optimization |
| Substrate Scope | Broad | Dependent on precursor availability | Moderate |
| Key Advantages | High yield, reliability, well-established | Potentially lower cost, avoids palladium | One-pot, convergent |
| Key Disadvantages | Cost of palladium catalyst | Two-step process, precursor synthesis may be low-yielding | Potentially lower yields and more side products |
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling (Route 1) stands out as the most efficient and reliable method. Its high yields, well-established protocols, and the commercial availability of the starting materials make it the preferred choice for most research and development applications. While the cost of the palladium catalyst can be a consideration, the high efficiency and scalability often justify the expense.
The guanidine condensation (Route 2) offers a viable, palladium-free alternative. This route may be more cost-effective, particularly for large-scale synthesis, provided that an efficient method for the preparation of the required β-dicarbonyl precursor is established. The use of microwave-assisted synthesis can significantly reduce reaction times.
The one-pot synthesis from an arylacetylene (Route 3) is an attractive convergent strategy. However, it is likely to require more extensive optimization to achieve yields comparable to the Suzuki-Miyaura coupling and may be more prone to the formation of side products. This route could be advantageous in specific contexts where a one-pot procedure is highly desirable.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost considerations, and the availability of starting materials and specialized equipment. For general laboratory-scale synthesis where efficiency and reliability are paramount, the Suzuki-Miyaura coupling is the recommended approach.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - A One-Pot Synthesis of 2âAminopyrimidines from Ketones, Arylacetylenes, and Guanidine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Safety Operating Guide
A Researcher's Guide to the Compliant Disposal of 5-(p-Tolyl)pyrimidin-2-amine
As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(p-Tolyl)pyrimidin-2-amine, a vital intermediate in pharmaceutical and agrochemical research.[1] Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance.
The foundational principle of chemical disposal is rooted in the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" management.[2] As the generator of the waste, you are legally responsible for its safe and compliant handling until its final disposition.[3]
Hazard Profile and Essential Precautions
While a specific, comprehensive toxicological profile for this compound is not fully established, its classification as a nitrogen-containing heterocyclic amine warrants a cautious approach.[4][5] Based on data from structurally similar aminopyrimidines, we can extrapolate a likely hazard profile. This proactive assessment is a cornerstone of laboratory safety.
Handling Precautions:
-
Engineering Controls: Always handle this compound powder and its solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves (or other chemically-resistant gloves), and ANSI-rated safety goggles.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[5][6]
| Property/Hazard | Anticipated Characteristic & Rationale | Source |
| Physical State | Solid powder. | [9] |
| Acute Toxicity | While not fully investigated, compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin. Assume moderate toxicity. | [4][8] |
| Irritation | May cause irritation to the skin, eyes, and respiratory system. Direct contact and inhalation of dust should be avoided. | [4][5] |
| Combustibility | The compound is combustible. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][10] | |
| Environmental Hazard | Do not allow the chemical to enter drains or surface water, as its ecological impact is not fully known.[4][7] |
The Regulatory Framework: Your Responsibilities Under RCRA
The EPA's RCRA regulations govern the disposal of all chemical waste.[11] Understanding your role as a "hazardous waste generator" is critical. Key compliance requirements include the prohibition of disposal in regular trash or sewer systems, mandatory documentation, and proper training for all personnel who generate hazardous waste.[12]
Laboratories are typically designated as one of three generator statuses based on the volume of hazardous waste produced per month:
-
Very Small Quantity Generator (VSQG): Generates the least amount of waste.
-
Small Quantity Generator (SQG):
-
Large Quantity Generator (LQG): Generates the largest amounts of waste and is subject to the most stringent regulations.[13]
Many academic and research institutions operate under specific regulations, such as Subpart K, which provides an alternative set of standards tailored to the laboratory environment.[14][15] It is crucial to consult your institution's Environmental Health & Safety (EH&S) office to understand your specific generator status and the applicable rules.
Step-by-Step Disposal Protocol for this compound
This protocol ensures that all waste containing this compound is handled, stored, and disposed of in a manner that is safe and compliant with EPA regulations.
Step 1: Waste Characterization and Segregation
The first step is to determine if the waste is hazardous. Any unused this compound, contaminated materials (e.g., weighing paper, gloves, silica gel), or reaction byproducts must be treated as hazardous chemical waste.
-
Action: Collect all waste streams containing this compound. This includes pure, unused chemical, reaction mixtures, and contaminated labware (e.g., pipette tips, chromatography columns).
-
Causality: Proper characterization is a legal requirement under RCRA.[4] Segregation prevents dangerous chemical reactions. For instance, never mix acidic waste with basic waste, or oxidizing waste with organic compounds like this amine.[12]
Step 2: Container Selection and Management
The choice of waste container is critical for preventing leaks and ensuring chemical compatibility.
-
Action:
-
Select a container that is in good condition, free from damage, and has a secure, leak-proof screw-top cap.[12]
-
Ensure the container material is compatible with the waste. For this compound and its solutions in common organic solvents (e.g., acetone, acetonitrile), a high-density polyethylene (HDPE) or glass container is appropriate.[16]
-
Keep the container closed at all times except when adding waste. This is a strict EPA requirement to prevent the release of vapors.[6]
-
-
Causality: OSHA and the EPA mandate that waste containers must be chemically compatible and securely closed to prevent spills and exposure.[12] Using an incompatible container could lead to its degradation and a chemical spill.
Step 3: Accurate and Compliant Labeling
Improperly labeled waste is a serious compliance violation and a major safety risk.
-
Action:
-
As soon as you designate a container for waste, affix a "Hazardous Waste" label provided by your institution's EH&S department.[13]
-
Clearly write the full chemical name of all constituents in the container, including solvents. For example: "Waste this compound in Acetonitrile." Avoid using abbreviations or chemical formulas.[17]
-
Indicate the approximate concentrations or percentages of each component.
-
-
Causality: Clear, accurate labeling is required by the EPA's Generator Improvements Rule (GIR) and ensures that waste handlers and disposal technicians know the container's contents and associated hazards.[13]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory before it is collected.
-
Action:
-
Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Use secondary containment (such as a plastic tub) to capture any potential leaks from the primary container.[12]
-
Ensure the SAA is clearly marked and away from drains, ignition sources, and incompatible chemicals.[16]
-
-
Causality: SAAs are a provision under RCRA that allows for the safe accumulation of a limited quantity of hazardous waste (up to 55 gallons) in the lab without needing a full storage permit, provided specific conditions are met.[13]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved vendor.
-
Action: Once your waste container is approaching full (e.g., 90% capacity), contact your institution's EH&S office to schedule a waste pickup.[16][17] Do not attempt to transport or dispose of the chemical waste yourself.
-
Causality: Only licensed transporters are legally permitted to move hazardous waste off-site to a certified Treatment, Storage, and Disposal Facility (TSDF).[13][18] This ensures the "cradle-to-grave" chain of custody is maintained.
Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential for a safe response.
-
For Minor Spills (<100 mL or a few grams of solid, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent material (e.g., vermiculite or sand). Avoid raising dust.[4]
-
Sweep up the solid material or absorbed liquid, place it in a sealed container, and label it as "Hazardous Waste" with a full description of the contents.
-
Clean the spill area thoroughly.
-
Arrange for a waste pickup with your EH&S office.
-
-
For Major Spills (>100 mL or outside of a fume hood):
Visualization of the Disposal Workflow
The following diagram illustrates the compliant workflow for disposing of this compound from the point of generation to final removal.
Caption: Compliant disposal workflow for this compound.
References
- 1. 5-(p-Tolyl)pyridin-2-amine [myskinrecipes.com]
- 2. epa.gov [epa.gov]
- 3. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. biosynth.com [biosynth.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. business-services.miami.edu [business-services.miami.edu]
- 18. epa.gov [epa.gov]
Essential Safety Protocols for Handling 5-(p-Tolyl)pyrimidin-2-amine: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the safe handling of 5-(p-Tolyl)pyrimidin-2-amine (CAS No. 31408-17-0), a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these protocols is essential for minimizing exposure risk and ensuring the safety of all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a culture of safety that is both rigorous and logical.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is an aromatic amine that presents multiple exposure hazards. A thorough understanding of these risks is the foundation of a valid safety protocol. The compound's known hazards, based on the Globally Harmonized System (GHS), are summarized below.[2]
| Hazard Statement | GHS Classification | Description of Risk |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. |
Table 1: GHS Hazard Profile for this compound.[2]
The primary routes of occupational exposure are inhalation of the powder, dermal contact with the solid or solutions, and accidental ingestion.[3] The causality is clear: the compound's chemical properties can provoke local tissue irritation and systemic toxicity upon entering the body. Therefore, our primary goal is to establish robust barriers—both physical and procedural—to prevent any direct contact.
The First Line of Defense: Engineering and Administrative Controls
Before specifying Personal Protective Equipment (PPE), we must emphasize that PPE is the last line of defense. The most effective safety measures involve controlling the laboratory environment.
-
Engineering Controls : All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[4] The fume hood provides critical containment, preventing the inhalation of airborne particles or vapors. The work area should be equipped with an emergency shower and eyewash station, located in immediate proximity to the handling area.[5]
-
Administrative Controls : Access to the compound should be restricted to trained personnel only. It is crucial to develop a site-specific Standard Operating Procedure (SOP) for this chemical, which all users must read and sign. Never work alone when handling this compound.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must directly counteract the identified hazards. The following protocol is designed as a self-validating system; if any component is compromised, the entire barrier is considered breached, and emergency procedures must be initiated.
Step-by-Step PPE Protocol
-
Respiratory Protection :
-
Requirement : When weighing or otherwise manipulating the solid compound where dust may be generated, a NIOSH-approved N95 respirator (or higher) is mandatory, even within a fume hood, to prevent inhalation.[3][4]
-
Causality : The H332 classification indicates that inhaling even small amounts of the powder can be harmful.[2] A respirator adds a crucial layer of protection against fine particulates that may not be fully contained by the fume hood's airflow.
-
-
Eye and Face Protection :
-
Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.[3] When there is a significant risk of splashing (e.g., during solution transfer or reaction quenching), a full-face shield must be worn over the goggles.[6]
-
Causality : The H319 classification means the compound can cause serious, potentially damaging, eye irritation.[2] Goggles provide a seal around the eyes, which standard safety glasses do not, offering superior protection against splashes and airborne particles.
-
-
Hand Protection :
-
Requirement : Double gloving is mandatory. Use two pairs of chemically resistant, powder-free nitrile gloves, ensuring the outer glove's cuff is pulled over the sleeve of the lab coat.[3]
-
Important Note : While nitrile gloves provide good splash protection against a range of chemicals, some data suggests poor resistance of nitrile to prolonged contact with certain amines.[7][8] If direct, prolonged contact is anticipated, consider using a more robust glove material like butyl rubber or Viton™.[9] Always consult the glove manufacturer's specific chemical resistance chart.
-
Procedure : Inspect gloves for any signs of degradation or puncture before use. If the outer glove becomes contaminated, remove and dispose of it immediately, then replace it with a new one. Never reuse disposable gloves.
-
Causality : The H315 classification indicates a direct skin irritation hazard.[2] Double gloving provides a redundant barrier; if the outer glove is breached or contaminated, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
-
Body Protection :
-
Requirement : A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[1] Long pants and closed-toe, chemically resistant shoes are also mandatory. For large-scale operations, a disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn over standard lab attire.[3]
-
Causality : This protects the skin and personal clothing from accidental splashes and contamination.
-
The following diagram illustrates the logical flow for safely preparing to handle this compound.
Caption: Workflow for preparation and PPE donning before handling the compound.
Operational Plan: Decontamination and Disposal
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Communicate : Inform laboratory management immediately.
-
Secure : Prevent the spread of the spill using absorbent pads or other appropriate materials.
-
Decontaminate : For small spills within a fume hood, personnel with appropriate PPE can proceed with decontamination. Wet the area thoroughly with a suitable cleaning solution, followed by a decontamination solution designed for aromatic amines.[10][11] Allow a contact time of at least 5 minutes before rinsing with water.[11] Commercial decontamination kits are available and recommended.[12]
-
Dispose : All materials used for cleanup must be collected as hazardous waste.[13]
Waste Disposal
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Unused solutions or contaminated solvents must be collected in a separate, labeled, and sealed hazardous liquid waste container.[3] Do not pour any waste containing this compound down the drain.
-
Final Disposal : All waste must be disposed of through a certified hazardous waste management company, typically via high-temperature incineration, in accordance with institutional and local regulations.[3]
By integrating this comprehensive safety framework—from hazard assessment and engineering controls to meticulous PPE protocols and disposal plans—research organizations can build a deep and lasting trust with their scientific staff, ensuring that groundbreaking research is conducted with the highest standards of safety and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. skcltd.com [skcltd.com]
- 11. skcltd.com [skcltd.com]
- 12. skcinc.com [skcinc.com]
- 13. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
